Product packaging for Chitin synthase inhibitor 7(Cat. No.:)

Chitin synthase inhibitor 7

Cat. No.: B12406182
M. Wt: 435.5 g/mol
InChI Key: DJZJXOZJMUAOBY-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chitin synthase inhibitor 7 is a useful research compound. Its molecular formula is C24H25N3O5 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H25N3O5 B12406182 Chitin synthase inhibitor 7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

(E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-N-(4-methylphenyl)-4-oxobut-2-enamide

InChI

InChI=1S/C24H25N3O5/c1-16-3-5-17(6-4-16)25-21(28)9-10-22(29)27-13-11-24(12-14-27)19-15-18(31-2)7-8-20(19)26-23(30)32-24/h3-10,15H,11-14H2,1-2H3,(H,25,28)(H,26,30)/b10-9+

InChI Key

DJZJXOZJMUAOBY-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C/C(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3

Origin of Product

United States

Foundational & Exploratory

Unveiling Chitin Synthase Inhibitor 7: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin, an essential structural component of the fungal cell wall, presents a prime target for the development of novel antifungal agents. Its absence in mammals makes enzymes involved in its synthesis, particularly chitin synthase (CHS), highly attractive for selective inhibition. Chitin Synthase Inhibitor 7, also identified as compound 9c, has emerged as a noteworthy molecule in this class. This technical guide provides a comprehensive overview of the available information on its discovery, synthesis, and biological activity, with a focus on presenting clear, actionable data and methodologies for researchers in the field.

Core Data Summary

The following table summarizes the key quantitative data reported for this compound.

ParameterValueFungal StrainsSource
IC₅₀ (CHS Inhibition) 0.37 mMNot Specified[1]
Inhibition Percentage (IP) ~70% at 300 µg/mLNot Specified[1]
Minimum Inhibitory Concentration (MIC) 128 µg/mLCandida albicans[1]
256 µg/mLAspergillus flavus[1]
256 µg/mLA. fumigatus[1]
256 µg/mLC. krusei[1]

Discovery and Synthesis

While the original primary literature detailing the initial discovery and full synthetic route of this compound (compound 9c) could not be definitively identified through the conducted searches, its chemical structure is known. The synthesis of analogous compounds often involves multi-step reactions. A generalized, hypothetical synthetic workflow is presented below.

G Hypothetical Synthesis Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Product A 3-Chloroaniline Reaction Condensation Reaction A->Reaction B 1-(2-Hydroxyethyl)piperazine B->Reaction C Formaldehyde source C->Reaction Product This compound (N-(3-chlorophenyl)-1-(4-(2-hydroxyethyl)piperazin-1-yl)methanimine) Reaction->Product

Caption: Hypothetical synthetic pathway for this compound.

Mechanism of Action

This compound functions by directly inhibiting the activity of chitin synthase, a key enzyme in the fungal cell wall biosynthesis pathway.[1] This inhibition disrupts the formation of chitin, leading to a weakened cell wall and ultimately inhibiting fungal growth.[1] The broad-spectrum activity against both yeast and filamentous fungi suggests it targets a conserved region of the chitin synthase enzyme.[1]

G Chitin Synthesis and Inhibition Pathway UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) CHS Chitin Synthase (CHS) UDP_GlcNAc->CHS binds to Chitin Chitin Polymer CHS->Chitin catalyzes synthesis of Disruption Cell Wall Disruption, Inhibited Fungal Growth CHS->Disruption CellWall Fungal Cell Wall Integrity Chitin->CellWall provides Inhibitor This compound Inhibitor->CHS inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available in the searched literature. However, based on standard methodologies in the field, the following provides an outline of likely protocols used to generate the known data.

1. Chitin Synthase Activity Assay (In Vitro)

This assay is crucial for determining the direct inhibitory effect of a compound on the chitin synthase enzyme.

  • Objective: To quantify the IC₅₀ value of this compound.

  • General Principle: A cell-free extract containing chitin synthase is incubated with the substrate (UDP-N-acetylglucosamine, often radiolabeled) and the inhibitor at various concentrations. The amount of synthesized chitin is then measured.

  • Generalized Protocol:

    • Preparation of Enzyme Extract: Fungal spheroplasts are lysed to obtain a membrane fraction rich in chitin synthase.

    • Reaction Mixture: In a microtiter plate, the enzyme preparation is mixed with a buffer, the substrate (e.g., UDP-[¹⁴C]-GlcNAc), and varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

    • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

    • Termination and Precipitation: The reaction is stopped, and the newly synthesized chitin polymer is precipitated.

    • Quantification: The amount of radiolabeled chitin is quantified using a scintillation counter.

    • Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the inhibition percentage against the inhibitor concentration.

2. Antifungal Susceptibility Testing (MIC Determination)

This assay determines the minimum concentration of an antifungal agent required to inhibit the visible growth of a microorganism.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

  • General Principle: The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standard protocol.

  • Generalized Protocol:

    • Preparation of Inoculum: Fungal cultures are grown, and a standardized suspension of fungal cells is prepared.

    • Drug Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

    • Inoculation: Each well is inoculated with the standardized fungal suspension.

    • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

    • Reading Results: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth.

G General Experimental Workflow cluster_synthesis_purification Synthesis & Purification cluster_invitro In Vitro Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization CHSA_Assay Chitin Synthase Activity Assay Characterization->CHSA_Assay MIC_Assay Antifungal Susceptibility Testing (MIC) Characterization->MIC_Assay IC50 IC₅₀ Determination CHSA_Assay->IC50 MIC_Values MIC Value Determination MIC_Assay->MIC_Values

Caption: A generalized workflow from synthesis to in vitro evaluation.

Conclusion and Future Directions

This compound demonstrates potent and broad-spectrum antifungal activity, making it a promising lead compound for further development. Its direct inhibition of a crucial fungal-specific enzyme highlights its potential for selective toxicity. Future research should focus on elucidating the precise binding mode of this inhibitor to chitin synthase, which could be achieved through structural biology studies. Furthermore, medicinal chemistry efforts to optimize the scaffold could lead to derivatives with enhanced potency, improved pharmacokinetic properties, and an even broader spectrum of activity. The development of such novel antifungal agents is critical in the face of growing resistance to existing therapies.

References

Chitin Synthase Inhibitor 7 (CSI-7): A Deep Dive into its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Chitin, an essential structural component of the fungal cell wall, presents a prime target for novel antifungal therapies due to its absence in humans. Chitin synthase inhibitor 7 (CSI-7), also identified as compound 9c, has emerged as a potent inhibitor of chitin synthase (CHS), demonstrating broad-spectrum antifungal activity. This technical guide provides a comprehensive overview of the mechanism of action of CSI-7 on fungal cells, detailing its molecular interactions, impact on cellular integrity, and the experimental methodologies used for its characterization.

Core Mechanism: Direct Inhibition of Chitin Synthase

CSI-7 exerts its antifungal effect through the direct inhibition of chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains. This inhibition disrupts the synthesis of new chitin, a critical process for cell wall construction and maintenance, particularly during cell division and hyphal growth. The primary mode of action is the direct binding to the chitin synthase enzyme, which obstructs its catalytic activity.

dot

Caption: Direct inhibition of Chitin Synthase by CSI-7.

Quantitative Efficacy of CSI-7

The inhibitory potential of CSI-7 against chitin synthase and its antifungal activity against various fungal species have been quantified through in vitro assays.

ParameterValueFungal Species/TargetReference
IC50 0.37 mMChitin Synthase (CHS)[1]
Inhibition % ~70% at 300 µg/mLChitin Synthase (CHS)[1]
MIC 128 µg/mLCandida albicans[1]
MIC 256 µg/mLAspergillus flavus[1]
MIC 256 µg/mLAspergillus fumigatus[1]
MIC 256 µg/mLTrichophyton rubrum[1]

Impact on Fungal Cell Wall Integrity and Signaling

Inhibition of chitin synthesis by CSI-7 triggers the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi that responds to cell wall stress. This compensatory mechanism is an attempt by the fungal cell to repair the damage and maintain structural integrity. However, the continuous inhibition of chitin synthesis ultimately overwhelms this salvage pathway, leading to cell lysis and death.

dot

CWI_Pathway_Activation CSI_7 CSI-7 Chitin_Synthase Chitin Synthase CSI_7->Chitin_Synthase Inhibits Chitin_Synthesis_Inhibition Chitin Synthesis Inhibition Chitin_Synthase->Chitin_Synthesis_Inhibition Cell_Wall_Stress Cell Wall Stress Chitin_Synthesis_Inhibition->Cell_Wall_Stress Cell_Lysis Cell Lysis / Fungal Death Chitin_Synthesis_Inhibition->Cell_Lysis Leads to CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Wall_Stress->CWI_Pathway Activates Compensatory_Response Compensatory Response (e.g., increased β-glucan synthesis) CWI_Pathway->Compensatory_Response Compensatory_Response->Cell_Lysis Insufficient to prevent

Caption: CSI-7 induces the Cell Wall Integrity pathway.

Detailed Experimental Protocols

The characterization of CSI-7's mechanism of action relies on a series of well-defined experimental protocols.

Chitin Synthase Activity Assay

This assay quantifies the inhibitory effect of CSI-7 on the enzymatic activity of chitin synthase.

Protocol:

  • Preparation of Fungal Cell Lysate:

    • Culture the target fungal species (e.g., Saccharomyces cerevisiae) in appropriate liquid medium to mid-log phase.

    • Harvest cells by centrifugation and wash with lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA).

    • Lyse the cells using mechanical disruption (e.g., glass beads) or enzymatic digestion.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the microsomal fraction rich in chitin synthase.

  • Enzyme Inhibition Assay:

    • Prepare a reaction mixture containing the fungal lysate, the substrate UDP-[14C]GlcNAc, and varying concentrations of CSI-7 dissolved in a suitable solvent (e.g., DMSO).

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a precipitating agent (e.g., 10% trichloroacetic acid).

    • Filter the reaction mixture through a glass fiber filter to capture the radiolabeled chitin polymer.

    • Wash the filter to remove unincorporated UDP-[14C]GlcNAc.

    • Quantify the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

dot

Chitin_Synthase_Assay_Workflow Start Start Prepare_Lysate Prepare Fungal Cell Lysate Start->Prepare_Lysate Setup_Reaction Set up Reaction: Lysate + UDP-[14C]GlcNAc + CSI-7 Prepare_Lysate->Setup_Reaction Incubate Incubate (e.g., 30°C, 60 min) Setup_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., TCA) Incubate->Stop_Reaction Filter Filter and Wash Stop_Reaction->Filter Quantify Quantify Radioactivity Filter->Quantify Analyze Calculate % Inhibition Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for Chitin Synthase Assay.

Fungal Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of CSI-7 on fungal cells.

Protocol:

  • Cell Preparation:

    • Grow fungal cells to the mid-logarithmic phase in a suitable liquid medium.

    • Adjust the cell suspension to a defined concentration (e.g., 1 x 106 cells/mL).

  • Treatment:

    • Dispense the fungal cell suspension into a 96-well microtiter plate.

    • Add serial dilutions of CSI-7 to the wells. Include a solvent control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate at an appropriate temperature (e.g., 30°C) for a specified duration (e.g., 24-48 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for an additional 2-4 hours to allow for the conversion of MTT to formazan by viable cells.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

Microscopic Analysis of Fungal Morphology

This method is used to visualize the morphological changes in fungal cells upon treatment with CSI-7.

Protocol:

  • Sample Preparation:

    • Treat fungal cells with CSI-7 at a concentration around the MIC value for a defined period.

    • Harvest a small aliquot of the cell suspension.

  • Staining (Optional but Recommended):

    • To visualize the cell wall and septa, stain the cells with a fluorescent dye such as Calcofluor White. This dye binds to chitin and fluoresces under UV light.

  • Microscopy:

    • Prepare a wet mount of the fungal cells on a microscope slide.

    • Observe the cells using a light microscope or a fluorescence microscope (if stained).

    • Capture images of the treated cells and compare them to untreated control cells, looking for abnormalities such as cell swelling, abnormal budding patterns, incomplete septum formation, and cell lysis.

Conclusion

This compound (CSI-7) represents a promising antifungal agent that targets a crucial and specific component of the fungal cell wall. Its direct inhibition of chitin synthase leads to a cascade of events, including the activation of the cell wall integrity pathway and ultimately, cell death. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of CSI-7 and other novel chitin synthase inhibitors as effective antifungal therapeutics.

References

In Vitro Antifungal Activity Spectrum of Chitin Synthase Inhibitor 7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of Chitin synthase inhibitor 7, a novel compound identified as a potent inhibitor of chitin synthase. This document details its activity spectrum against key fungal pathogens, outlines the experimental methodologies for its evaluation, and illustrates its mechanism of action through diagrammatic representations.

Quantitative Antifungal Activity

This compound, also referred to as compound 9c in the primary literature, has demonstrated a notable inhibitory effect against a range of pathogenic fungi. The in vitro antifungal activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The table below summarizes the available MIC values for this compound against four clinically relevant fungal species.

Fungal SpeciesStrainMinimum Inhibitory Concentration (MIC) in µg/mL
Candida albicansNot Specified128
Aspergillus flavusNot Specified256
Aspergillus fumigatusNot Specified256
Cryptococcus neoformansNot Specified256

Data sourced from commercially available information on this compound (compound 9c).

Mechanism of Action: Inhibition of Chitin Synthesis

Chitin is a vital structural polysaccharide in the fungal cell wall, providing rigidity and osmotic stability. It is synthesized by the enzyme chitin synthase, which polymerizes N-acetylglucosamine (GlcNAc) monomers. As chitin is absent in mammals, it represents a highly selective target for antifungal drug development.

This compound exerts its antifungal effect by targeting and inhibiting the activity of chitin synthase. This disruption of chitin synthesis compromises the integrity of the fungal cell wall, leading to growth inhibition and cell death.

Fungal Chitin Biosynthesis Pathway and Inhibition Point

The following diagram illustrates the key steps in the fungal chitin biosynthesis pathway, highlighting the point of inhibition by this compound.

Chitin_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Cell Wall Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase GlcN6P Glucosamine-6-phosphate F6P->GlcN6P GFAT GlcNAc6P N-acetylglucosamine-6-phosphate GlcN6P->GlcNAc6P GNA1 GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P AGM1 UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UAP1 CHS Chitin Synthase UDPGlcNAc->CHS Chitin Chitin Polymer CHS->Chitin Polymerization Inhibitor Chitin synthase inhibitor 7 Inhibitor->CHS Inhibition

Caption: Fungal chitin biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of the in vitro antifungal activity of this compound involves standardized methodologies to ensure reproducibility and comparability of data. The following sections detail the typical protocols for chitin synthase inhibition and antifungal susceptibility testing.

Chitin Synthase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the chitin synthase enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against fungal chitin synthase.

Methodology: A non-radioactive, high-throughput microplate assay is commonly employed.

Workflow Diagram:

CHS_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare fungal cell lysate (source of chitin synthase) D Add cell lysate, inhibitor, and substrate solution to microplate wells A->D B Prepare serial dilutions of This compound B->D C Prepare substrate solution (UDP-GlcNAc) C->D E Incubate to allow for chitin synthesis D->E F Add Wheat Germ Agglutinin (WGA) conjugated to a reporter enzyme E->F G Wash to remove unbound reagents F->G H Add substrate for reporter enzyme G->H I Measure signal (e.g., absorbance) H->I J Calculate percent inhibition relative to control I->J K Determine IC50 value J->K

Caption: Workflow for a non-radioactive chitin synthase inhibition assay.

Detailed Steps:

  • Preparation of Fungal Cell Lysate:

    • Culture the selected fungal strain (e.g., Saccharomyces cerevisiae or a relevant pathogenic fungus) to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer.

    • Lyse the cells using mechanical disruption (e.g., glass beads) or enzymatic digestion in a lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the microsomal fraction where chitin synthase is located.

  • Assay Procedure:

    • In a 96-well microplate, add the prepared fungal cell lysate.

    • Add serial dilutions of this compound (and a vehicle control).

    • Initiate the enzymatic reaction by adding the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).

    • Incubate the plate at an optimal temperature (e.g., 30°C) for a defined period to allow for the synthesis of chitin.

    • Stop the reaction.

  • Detection of Chitin:

    • Add Wheat Germ Agglutinin (WGA) conjugated to an enzyme (e.g., horseradish peroxidase). WGA specifically binds to chitin.

    • After an incubation period, wash the wells to remove unbound WGA conjugate.

    • Add a chromogenic substrate for the enzyme conjugate.

    • Measure the resulting colorimetric signal using a microplate reader. The signal intensity is proportional to the amount of chitin synthesized.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum concentration of the inhibitor required to inhibit the visible growth of a fungus. The protocol is generally based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

Methodology: Broth microdilution in a 96-well plate format.

Workflow Diagram:

MIC_Testing_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_reading Reading and Interpretation A Prepare serial dilutions of This compound in RPMI-1640 C Dispense inhibitor dilutions into 96-well plate A->C B Prepare standardized fungal inoculum D Add fungal inoculum to each well B->D C->D F Incubate plates at 35-37°C D->F E Include positive (no drug) and negative (no inoculum) controls E->F G Incubation time varies by species (e.g., 24-48 hours for yeasts, 48-72 hours for molds) F->G H Visually or spectrophotometrically determine fungal growth G->H I Identify the lowest concentration with significant growth inhibition (MIC) H->I

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Detailed Steps:

  • Preparation of Antifungal Agent Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial twofold dilutions of the inhibitor in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a specific cell/conidia concentration.

    • Further dilute the standardized inoculum in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Inoculation of Microtiter Plates:

    • Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted inhibitor.

    • Include a positive control well (fungal inoculum without the inhibitor) and a negative control well (medium only) on each plate.

  • Incubation:

    • Incubate the plates at 35-37°C.

    • The incubation period depends on the fungal species being tested (typically 24-48 hours for yeasts like Candida and Cryptococcus, and 48-72 hours for molds like Aspergillus).

  • Determination of MIC:

    • Following incubation, examine the wells for visible fungal growth.

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control. The endpoint can be determined visually or by using a microplate reader to measure absorbance.

Conclusion

This compound presents a promising profile as a broad-spectrum antifungal agent with a targeted mechanism of action against an essential fungal-specific pathway. The data and protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound. Further studies are warranted to expand the knowledge of its antifungal spectrum against a wider range of clinical isolates, including drug-resistant strains, and to elucidate its in vivo efficacy and safety profile.

Unveiling the Molecular Target of Chitin Synthase Inhibitor 7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of the molecular target for Chitin Synthase Inhibitor 7 (CSI-7), also identified as compound 9c. This document collates available data, outlines experimental methodologies, and visualizes key pathways and workflows to facilitate further research and development in the field of antifungal agents.

Introduction

Core Compound and In Vitro Activity

CSI-7 is part of a series of spiro[benzoxazine-piperidin]-one derivatives designed and synthesized for their potential as CHS inhibitors.[1] The core structure and key quantitative data for CSI-7 and related potent compounds from the same study are summarized below.

Data Presentation: Quantitative Inhibitory and Antifungal Activity

The following tables present the in vitro inhibitory activity against chitin synthase and the minimum inhibitory concentrations (MICs) against various fungal pathogens for CSI-7 (compound 9c) and its analogues.

Table 1: Chitin Synthase Inhibitory Activity [1][2]

Compound IDStructureInhibition Percentage (%) @ 300 µg/mLIC50 (mM)
CSI-7 (9c) Spiro[benzoxazine-piperidin]-one derivative~70%0.37
9a Spiro[benzoxazine-piperidin]-one derivative>60%0.14
9o Spiro[benzoxazine-piperidin]-one derivative>60%0.11
9s Spiro[benzoxazine-piperidin]-one derivative>60%0.10
9t Spiro[benzoxazine-piperidin]-one derivative>60%0.16
Polyoxin B (Control) --Comparable to test compounds

Table 2: Minimum Inhibitory Concentration (MIC) Data for CSI-7 (9c) [2]

Fungal StrainMIC (µg/mL)
Candida albicans128
Aspergillus flavus256
Aspergillus fumigatus256
Cryptococcus neoformans256
Fluconazole (Control) Activities were comparable
Polyoxin B (Control) Activities were comparable

Experimental Protocols

The identification of the molecular target of CSI-7 was achieved through a series of key experiments. The detailed methodologies are outlined below.

Chitin Synthase Inhibition Assay

This assay quantifies the direct inhibitory effect of the compounds on chitin synthase activity.

Principle: The activity of chitin synthase is determined by measuring the amount of chitin produced from its substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). The synthesized chitin, a polymer, is captured on a filter or plate, and the incorporated radio-labeled GlcNAc or a specific chitin-binding protein is quantified.

Methodology:

  • Enzyme Preparation: A crude extract of chitin synthase is prepared from a fungal source, such as Saccharomyces cerevisiae or a relevant pathogenic fungus.

  • Reaction Mixture: The assay is typically performed in a microplate format. Each well contains the enzyme preparation, the substrate UDP-GlcNAc (often radiolabeled), and the test compound (CSI-7) at various concentrations. A control reaction without the inhibitor is also included.

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a specific period to allow for chitin synthesis.

  • Detection: The reaction is stopped, and the newly synthesized chitin is captured. If a radiolabeled substrate is used, the radioactivity is measured using a scintillation counter. Alternatively, a non-radioactive method may involve the use of a lectin-like wheat germ agglutinin (WGA) that specifically binds to chitin, followed by detection with an enzyme-linked lectin assay (ELLA).

  • Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined from a dose-response curve.

Antifungal Susceptibility Testing (MIC Determination)

This assay determines the minimum concentration of the compound required to inhibit the visible growth of a fungus.

Principle: The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Fungal Inoculum Preparation: A standardized suspension of fungal cells or spores is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution: The test compound (CSI-7) is serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without inhibitor) and a negative control (broth only) are included.

  • Incubation: The microplate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Sorbitol Protection Assay

This assay is used to confirm that the antifungal activity of a compound is due to the disruption of the fungal cell wall.

Principle: Sorbitol is an osmotic stabilizer. If a compound targets the cell wall, its lytic effect can be mitigated by the presence of an osmotic stabilizer in the growth medium.

Methodology:

  • Medium Preparation: Two sets of growth media are prepared: one standard medium and another supplemented with an osmotic stabilizer like sorbitol (e.g., 1.2 M).

  • Antifungal Assay: The MIC of the test compound (CSI-7) is determined in parallel on both types of media.

  • Result Interpretation: A significant increase in the MIC value in the presence of sorbitol indicates that the compound's primary mechanism of action is the disruption of the cell wall. The study by Xu et al. (2022) confirmed that the target of these synthesized compounds was chitin synthase through this method.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chitin biosynthesis pathway, the experimental workflow for target identification, and the logical relationship of the evidence supporting the molecular target of CSI-7.

Diagrams

Chitin_Biosynthesis_Pathway Fructose6P Fructose-6-P GFAT GFAT Fructose6P->GFAT Glucosamine6P Glucosamine-6-P GNA1 GNA1 Glucosamine6P->GNA1 GlcNAc6P GlcNAc-6-P AGM1 AGM1 GlcNAc6P->AGM1 GlcNAc1P GlcNAc-1-P UAP1 UAP1 GlcNAc1P->UAP1 UDPGlcNAc UDP-GlcNAc CHS Chitin Synthase (CHS) [Molecular Target] UDPGlcNAc->CHS Chitin Chitin GFAT->Glucosamine6P GNA1->GlcNAc6P AGM1->GlcNAc1P UAP1->UDPGlcNAc CHS->Chitin CSI7 CSI-7 CSI7->CHS

Caption: Fungal Chitin Biosynthesis Pathway and the inhibitory action of CSI-7.

Experimental_Workflow cluster_0 Compound Development cluster_1 In Vitro Evaluation cluster_2 Target Validation Design Design of Spiro[benzoxazine- piperidin]-one Derivatives Synthesis Chemical Synthesis of Compound Series (incl. 9c) Design->Synthesis CHIAssay Chitin Synthase Inhibition Assay Synthesis->CHIAssay MICAssay Antifungal Susceptibility Testing (MIC) Synthesis->MICAssay Result1 Result1 CHIAssay->Result1 IC50 Determination SorbitolAssay Sorbitol Protection Assay MICAssay->SorbitolAssay ResistantAssay Activity Against Micafungin-Resistant Fungi MICAssay->ResistantAssay Result2 Result2 MICAssay->Result2 MIC Value Determination Result3 Result3 SorbitolAssay->Result3 Confirmation of Cell Wall Disruption Result4 Result4 ResistantAssay->Result4 Confirmation of Specific Target (Not Glucan Synthase)

Caption: Experimental workflow for the identification and validation of CSI-7's molecular target.

Logical_Relationship Conclusion Conclusion: CSI-7 Targets Chitin Synthase Evidence1 Direct Inhibition of Chitin Synthase in vitro (IC50 = 0.37 mM) Evidence1->Conclusion Evidence2 Broad-Spectrum Antifungal Activity Evidence2->Conclusion Evidence3 Antifungal Effect Mitigated by Sorbitol Evidence3->Conclusion Evidence4 Activity Against Fungi Resistant to Other Cell Wall Inhibitors (Micafungin) Evidence4->Conclusion

Caption: Logical flow of evidence supporting Chitin Synthase as the molecular target of CSI-7.

Conclusion

References

Initial Characterization of Spiro[benzoxazine-piperidin]-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of spiro[benzoxazine-piperidin]-one derivatives, a class of compounds demonstrating significant potential in various therapeutic areas. This document outlines their synthesis, biological activities, and the experimental protocols utilized for their evaluation, aiming to equip researchers with the foundational knowledge for further investigation and development.

Core Synthesis and Chemical Space

Spiro[benzoxazine-piperidin]-one derivatives are a versatile class of heterocyclic compounds. Their synthesis generally involves a multi-step process, often commencing with the preparation of a spirocyclic core, followed by the introduction of various substituents to explore the chemical space and optimize biological activity.

A common synthetic strategy involves the condensation of a dilithiated (tert-butoxycarbonyl)aniline with a (tert-butoxycarbonyl)piperidinone to form the basic spiro[benzoxazine-piperidin]-one ring system.[1] Subsequent deprotection and reaction with various electrophiles, such as epoxides or alkyl halides, allows for the introduction of a wide range of substituents at the piperidine nitrogen, leading to diverse libraries of compounds.[1]

Synthesis_Workflow cluster_synthesis General Synthetic Pathway Start Starting Materials (e.g., Substituted Anilines, Piperidinones) Intermediate1 Formation of Spirocyclic Core Start->Intermediate1 Condensation Intermediate2 Deprotection Intermediate1->Intermediate2 Protection/Deprotection Final_Product Spiro[benzoxazine-piperidin]-one Derivatives Intermediate2->Final_Product Functionalization

Caption: General synthetic workflow for spiro[benzoxazine-piperidin]-one derivatives.

Biological Activities and Quantitative Data

Spiro[benzoxazine-piperidin]-one derivatives have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents. Key areas of investigation include their roles as histone deacetylase (HDAC) inhibitors, antifungal agents targeting chitin synthase, and antihypertensive agents.

Histone Deacetylase (HDAC) Inhibition

Certain spiro[benzoxazine-piperidin]-one derivatives have emerged as potent inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and are validated targets for cancer therapy.[2] Several compounds have shown good potency in the nanomolar range in HDAC inhibition assays and have demonstrated submicromolar IC50 values against various tumor cell lines.[2]

Compound/SeriesTargetIC50 (nM)Cell LineIC50 (µM)Reference
Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] DerivativesHDACs~100HCT116, HeLa, K562Submicromolar[2]
Antifungal Activity via Chitin Synthase Inhibition

A significant area of research has focused on the development of spiro[benzoxazine-piperidin]-one derivatives as inhibitors of chitin synthase, an essential enzyme for fungal cell wall integrity that is absent in mammals, making it an attractive antifungal target.[3][4] Several derivatives have exhibited excellent inhibitory activity against chitin synthase, with IC50 values comparable to the control drug, polyoxin B.[3] These compounds have also shown broad-spectrum antifungal activity in vitro.[3]

CompoundTargetIC50 (mM)Antifungal Activity (MIC)Reference
9aChitin Synthase0.14Broad-spectrum, comparable to fluconazole and polyoxin B[3]
9oChitin Synthase0.11Broad-spectrum, comparable to fluconazole and polyoxin B[3]
9sChitin Synthase0.10Broad-spectrum, comparable to fluconazole and polyoxin B[3]
9tChitin Synthase0.16Broad-spectrum, comparable to fluconazole and polyoxin B[3]
Antihypertensive Activity

Derivatives of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one have been synthesized and evaluated for their antihypertensive activity in spontaneously hypertensive rats (SHR).[1] The most active compounds have shown the potential to act through both central and peripheral mechanisms.[1]

Experimental Protocols

This section provides an overview of the methodologies employed in the characterization of spiro[benzoxazine-piperidin]-one derivatives.

General Synthesis of 4'-Substituted Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones[1]
  • Formation of the Spirocyclic Core: A solution of a dilithiated (tert-butoxycarbonyl)aniline is reacted with a (tert-butoxycarbonyl)piperidinone in an appropriate solvent (e.g., tetrahydrofuran) at low temperature.

  • Deprotection: The resulting protected spiro compound is treated with a suitable acid (e.g., trifluoroacetic acid) to remove the tert-butoxycarbonyl protecting groups.

  • Functionalization: The deprotected spiro[benzoxazine-piperidin]-one is then reacted with an appropriate epoxide or alkyl halide in the presence of a base to yield the final 4'-substituted derivatives.

  • Purification: The final compounds are purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using techniques like NMR spectroscopy and mass spectrometry.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)[5][6][7][8][9]

This protocol is a general guideline for a fluorometric HDAC inhibition assay.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-based buffer, pH 7.4-8.0).

    • HDAC Enzyme: Use a purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC6).

    • Substrate: A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is used.

    • Developer: A solution containing a protease (e.g., trypsin) and a stop solution (e.g., a potent HDAC inhibitor like Trichostatin A) is prepared.

    • Test Compounds: Prepare serial dilutions of the spiro[benzoxazine-piperidin]-one derivatives.

  • Assay Procedure:

    • In a 96-well black microplate, add the HDAC enzyme, assay buffer, and the test compound or vehicle control.

    • Initiate the reaction by adding the HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Chitin Synthase Inhibition Assay[10][11][12][13][14]

This protocol outlines a general method for assessing chitin synthase inhibition.

  • Enzyme Preparation:

    • Prepare a crude enzyme extract from a suitable fungal source (e.g., Saccharomyces cerevisiae, Candida albicans).

  • Reaction Mixture:

    • The reaction mixture typically contains the enzyme preparation, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), an activator (e.g., trypsin), and the test compound at various concentrations.

  • Assay Procedure:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

    • The amount of chitin synthesized can be quantified using various methods, such as a colorimetric assay involving the binding of a specific lectin (e.g., Wheat Germ Agglutinin) to the newly synthesized chitin.

  • Data Analysis:

    • Calculate the percentage of inhibition of chitin synthase activity for each compound concentration.

    • Determine the IC50 value as described for the HDAC inhibition assay.

Antifungal Susceptibility Testing (Broth Microdilution Method)[15][16][17][18][19]

This is a standardized method for determining the minimum inhibitory concentration (MIC) of antifungal agents.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal test organism.

  • Drug Dilution: Perform serial twofold dilutions of the spiro[benzoxazine-piperidin]-one derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Mechanisms of Action and Signaling Pathways

The biological effects of spiro[benzoxazine-piperidin]-one derivatives are attributed to their interaction with specific molecular targets, leading to the modulation of key cellular pathways.

HDAC Inhibition Pathway

As HDAC inhibitors, these compounds prevent the removal of acetyl groups from histone proteins. This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells. This can induce cell cycle arrest, differentiation, and apoptosis.

HDAC_Inhibition_Pathway HDAC Histone Deacetylases (HDACs) Histones Acetylated Histones HDAC->Histones Deacetylation Spiro Spiro[benzoxazine-piperidin]-one Derivative Spiro->HDAC Inhibition Chromatin Relaxed Chromatin Histones->Chromatin Transcription Gene Transcription (e.g., Tumor Suppressors) Chromatin->Transcription Apoptosis Apoptosis / Cell Cycle Arrest Transcription->Apoptosis

Caption: Mechanism of action of HDAC inhibitors.

Chitin Synthase Inhibition Pathway

By inhibiting chitin synthase, these derivatives disrupt the synthesis of chitin, a vital component of the fungal cell wall. This weakens the cell wall, leading to osmotic instability and ultimately, fungal cell death.

Chitin_Synthase_Pathway Chitin_Synthase Chitin Synthase Chitin Chitin Chitin_Synthase->Chitin Spiro Spiro[benzoxazine-piperidin]-one Derivative Spiro->Chitin_Synthase Inhibition UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->Chitin_Synthase Cell_Wall Fungal Cell Wall Integrity Chitin->Cell_Wall Cell_Lysis Fungal Cell Lysis Cell_Wall->Cell_Lysis Disruption

References

Structure-Activity Relationship of Spiro[benzoxazine-piperidin]-one Analogs as Chitin Synthase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of chitin synthase inhibitors: spiro[benzoxazine-piperidin]-one derivatives. Chitin, an essential component of the fungal cell wall, is a validated target for the development of antifungal agents with high selectivity, as it is absent in mammals.[1] This document summarizes the key findings from the design, synthesis, and biological evaluation of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Core Findings and Data Presentation

A study by Xu et al. (2022) systematically explored four series of spiro[benzoxazine-piperidin]-one derivatives as potential chitin synthase (CHS) inhibitors.[1] Their research identified that derivatives containing an α,β-unsaturated carbonyl fragment exhibited the most promising CHS inhibitory and antifungal activities.[1] The core structure of these potent inhibitors is the spiro[benzoxazine-piperidin]-one scaffold.

Quantitative Structure-Activity Relationship Data

The inhibitory activities of the most potent analogs from the series containing the α,β-unsaturated carbonyl moiety are summarized below. These compounds demonstrated significant inhibition of chitin synthase, with IC50 values comparable to the control drug, Polyoxin B.[1]

Compound IDModification on the Phenyl RingChitin Synthase IC50 (mM)Antifungal Activity (MIC in µg/mL)
9a 2-F0.14Broad-spectrum, comparable to fluconazole and polyoxin B[1]
9c (CSI-7) 4-CH30.37[2]Not explicitly detailed in abstract
9d 4-FNot explicitly detailed in abstractBroad-spectrum, comparable to fluconazole and polyoxin B[1]
9h 3-ClNot explicitly detailed in abstractBroad-spectrum, comparable to fluconazole and polyoxin B[1]
9o 4-CF30.11Good activity against fluconazole-resistant C. albicans and C. neoformans[1]
9s 2-NO20.10Broad-spectrum, comparable to fluconazole and polyoxin B[1]
9t 4-NO20.16Good activity against fluconazole-resistant C. albicans and C. neoformans[1]
Polyoxin B (Control)Equal to the most potent compounds[1]-
Fluconazole (Control)-Broad-spectrum antifungal[1]

Note: The antifungal activity was evaluated against a panel of pathogenic fungi, and "broad-spectrum" indicates activity against multiple strains.[1] The specific MIC values for each compound against each fungal strain would be available in the full publication.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these spiro[benzoxazine-piperidin]-one derivatives.

Chitin Synthase Inhibition Assay

This assay quantifies the inhibitory effect of the synthesized compounds on the activity of chitin synthase.

  • Enzyme Preparation:

    • Fungal cells (e.g., Sclerotiorum sclerotiorum) are cultured in a suitable liquid medium (e.g., PDA) at 23°C for 36 hours.[3][4]

    • The mycelia are harvested by centrifugation, washed, and then physically disrupted, often in the presence of liquid nitrogen.[3][4]

    • The cell extract is then treated with trypsin to proteolytically activate the zymogenic form of chitin synthase. The reaction is subsequently stopped by a trypsin inhibitor.[3][4]

    • A final centrifugation step yields the crude enzyme solution in the supernatant.[3][4]

  • Inhibition Assay Procedure:

    • A 96-well microtiter plate is coated with Wheat Germ Agglutinin (WGA), which binds to chitin.[3][4]

    • The test compounds are dissolved in DMSO and diluted to various concentrations.[3][4]

    • The reaction mixture, containing the trypsin-pretreated cell extract, a premixed solution with the substrate UDP-GlcNAc and necessary cofactors (like CoCl2), and the test compound, is added to the WGA-coated wells.[3][4]

    • The plate is incubated to allow for the enzymatic reaction (chitin synthesis).[3][4]

    • After incubation, the plate is washed to remove unbound reagents.[3][4]

    • The amount of synthesized chitin bound to the WGA is quantified, often using a colorimetric method involving a WGA-HRP conjugate and a suitable substrate.[5]

    • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated from the dose-response curve.[3]

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of the compounds against various fungal strains.

  • Inoculum Preparation:

    • Fungal colonies are picked from a fresh culture plate.[6]

    • The colonies are suspended in sterile saline, and the turbidity of the suspension is adjusted to a 0.5 McFarland standard to ensure a standardized cell density.[6]

  • Assay Procedure:

    • The test compounds are serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.[7]

    • The standardized fungal inoculum is added to each well.[7]

    • The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.[7][8]

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control.[8]

Visualizations

Chitin Biosynthesis and Inhibition Pathway

Chitin_Biosynthesis_Inhibition UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin Polymer (Fungal Cell Wall) Chitin_Synthase->Chitin Catalyzes polymerization Inhibitor Spiro[benzoxazine-piperidin]-one Analogs Inhibitor->Chitin_Synthase Inhibits

Caption: The enzymatic pathway of chitin synthesis and its inhibition by spiro[benzoxazine-piperidin]-one analogs.

Experimental Workflow for SAR Studies

SAR_Workflow Start Design of Spiro[benzoxazine-piperidin]-one Analogs Synthesis Chemical Synthesis of Analog Library Start->Synthesis Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays CHS_Assay Chitin Synthase Inhibition Assay Bioassays->CHS_Assay Antifungal_Assay Antifungal Susceptibility Testing Bioassays->Antifungal_Assay SAR_Analysis Structure-Activity Relationship Analysis CHS_Assay->SAR_Analysis Antifungal_Assay->SAR_Analysis Lead_Opt Lead Compound Optimization SAR_Analysis->Lead_Opt SAR_Logic Core Spiro[benzoxazine-piperidin]-one Core Scaffold Unsaturated Presence of α,β-Unsaturated Carbonyl Moiety Core->Unsaturated is essential for activity Potency High CHS Inhibitory Potency (Low IC50) Unsaturated->Potency leads to Substituents Substituents on the Phenyl Ring Substituents->Potency modulates EWGs Electron-Withdrawing Groups (e.g., -NO2, -CF3) Substituents->EWGs Halogens Halogens (e.g., -F, -Cl) Substituents->Halogens

References

Technical Guide: Chitin Synthase Inhibitor 7 - A Novel Antifungal Agent Against Drug-Resistant Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of Chitin Synthase Inhibitor 7, a promising antifungal candidate, with a specific focus on its activity against drug-resistant fungal strains. The information presented herein is compiled from recent scientific literature to facilitate further research and development in the field of antifungal therapeutics.

Introduction

The emergence of drug-resistant fungal infections poses a significant global health threat. Overexpression and mutation of drug targets, as well as the activation of compensatory signaling pathways, contribute to the reduced efficacy of existing antifungal agents. The fungal cell wall, a structure absent in humans, presents an attractive target for novel antifungal development. Chitin, an essential component of the fungal cell wall, is synthesized by the enzyme chitin synthase (CHS). Inhibition of CHS disrupts cell wall integrity, leading to fungal cell death. This compound (also referred to as compound 9c in scientific literature) is a novel spiro[benzoxazine-piperidin]-one derivative that has demonstrated potent inhibitory activity against chitin synthase and broad-spectrum antifungal effects, including against drug-resistant variants.[1][2]

Quantitative Data on Inhibitory Activity

The inhibitory potential of this compound has been evaluated through both enzymatic assays (IC50) and whole-cell antifungal susceptibility testing (Minimum Inhibitory Concentration - MIC).

Enzymatic Inhibition

The half-maximal inhibitory concentration (IC50) against the target enzyme, chitin synthase, quantifies the intrinsic potency of the inhibitor.

CompoundTargetIC50 (mM)Reference
This compoundChitin Synthase0.37[2]
Antifungal Activity Against Drug-Susceptible Fungi

Minimum Inhibitory Concentration (MIC) values represent the lowest concentration of an antifungal agent that prevents visible growth of a microorganism.

CompoundFungal StrainMIC (μg/mL)Reference
This compoundCandida albicans128[2]
Aspergillus flavus256[2]
Aspergillus fumigatus256[2]
Cryptococcus neoformans256[2]
Antifungal Activity Against Drug-Resistant Fungi

A critical evaluation of any new antifungal candidate is its efficacy against clinically relevant drug-resistant strains. The following table summarizes the MIC values of this compound and related compounds against such strains.

CompoundFungal StrainResistance ProfileMIC (μg/mL)Reference
This compound Derivative (9a)Candida albicansFluconazole-Resistant-[1]
This compound Derivative (9o)Candida albicansFluconazole-Resistant-[1]
This compound Derivative (9t)Candida albicansFluconazole-Resistant-[1]
This compound Derivative (9a)Cryptococcus neoformansFluconazole-Resistant-[1]
This compound Derivative (9o)Cryptococcus neoformansFluconazole-Resistant-[1]
This compound Derivative (9t)Cryptococcus neoformansFluconazole-Resistant-[1]
Related Compound: Chitin Synthase Inhibitor 1Candida albicans ATCC 76615RFluconazole-Resistant32[3]
Related Compound: Chitin Synthase Inhibitor 1Candida albicans ATCC 76615RMicafungin-Resistant32[3]
Related Compound: Chitin Synthase Inhibitor 1Aspergillus fumigatus GIMCC 3.19RFluconazole-Resistant32[3]
Related Compound: Chitin Synthase Inhibitor 1Aspergillus flavus ATCC 16870RFluconazole-Resistant16[3]
Related Compound: Chitin Synthase Inhibitor 1Cryptococcus neoformans ATCC 32719RFluconazole-Resistant32[3]

Note: Specific MIC values for this compound (compound 9c) against resistant strains were not detailed in the primary literature, however, related derivatives (9a, 9o, 9t) from the same study showed good activity against fluconazole-resistant C. albicans and C. neoformans. The data for the related "Chitin Synthase Inhibitor 1" is included for comparative purposes, demonstrating the potential of this class of inhibitors against a range of resistant phenotypes.

Experimental Protocols

Determination of Chitin Synthase IC50

This protocol outlines the methodology for assessing the in vitro inhibitory activity of a compound against chitin synthase.

1. Enzyme Preparation:

  • Fungal protoplasts are prepared from logarithmically growing cultures by enzymatic digestion of the cell wall.

  • Protoplasts are lysed in a suitable buffer containing protease inhibitors.

  • The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the microsomal fraction (which includes chitin synthase) is collected.

2. Chitin Synthase Activity Assay:

  • The assay is typically performed in a 96-well plate format.

  • Varying concentrations of the inhibitor (e.g., this compound) are pre-incubated with the enzyme preparation.

  • The enzymatic reaction is initiated by the addition of the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).

  • The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).

  • The amount of chitin produced is quantified. This can be achieved through various methods, such as the incorporation of radiolabeled GlcNAc or colorimetric assays that detect N-acetylglucosamine after chitin hydrolysis.

3. Data Analysis:

  • The percentage of inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution for MIC Determination)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

1. Inoculum Preparation:

  • The fungal isolate to be tested is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.

  • A suspension of the fungal cells is prepared in sterile saline and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in a standardized liquid medium, such as RPMI-1640, to achieve the desired final inoculum concentration.

2. Microdilution Plate Preparation:

  • A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Each well will contain a specific concentration of the drug. A growth control well (no drug) and a sterility control well (no inoculum) are also included.

3. Inoculation and Incubation:

  • The standardized fungal inoculum is added to each well of the microtiter plate (except the sterility control).

  • The plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

4. MIC Determination:

  • Following incubation, the plate is examined visually or with a spectrophotometer to assess fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Visualizations

Fungal Chitin Synthesis Pathway and Inhibition

G cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space / Cell Wall Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P GlcNAc6P N-acetylglucosamine-6-Phosphate GlcN6P->GlcNAc6P GlcNAc1P N-acetylglucosamine-1-Phosphate GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc CHS Chitin Synthase (CHS) UDPGlcNAc->CHS Substrate Chitin Chitin Polymer CHS->Chitin Polymerization Inhibitor Chitin Synthase Inhibitor 7 Inhibitor->CHS Inhibition

Caption: Simplified overview of the fungal chitin biosynthesis pathway and the point of inhibition by this compound.

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start prep_enzyme Prepare Fungal Chitin Synthase Extract start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Inhibitor 7 start->prep_inhibitor end End incubate Incubate Enzyme with Inhibitor and Substrate (UDP-GlcNAc) prep_enzyme->incubate prep_inhibitor->incubate quantify Quantify Chitin Production incubate->quantify calc_inhibition Calculate % Inhibition vs. Control quantify->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 det_ic50->end

Caption: Workflow for determining the IC50 value of this compound against its target enzyme.

References

An In-Depth Technical Guide on the Broad-Spectrum Antifungal Activity of Chitin Synthase Inhibitor 7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitin, an essential structural component of the fungal cell wall, presents a prime target for novel antifungal therapies due to its absence in mammals. Chitin synthase inhibitors block the synthesis of this vital polymer, leading to fungal cell death. This technical guide provides a comprehensive overview of Chitin Synthase Inhibitor 7 (CSI-7), a promising compound with broad-spectrum antifungal activity. CSI-7, also identified as compound 9c in foundational research, demonstrates significant inhibitory action against fungal chitin synthase and efficacy against a range of pathogenic fungi, including drug-resistant strains. This document details the quantitative antifungal activity of CSI-7, outlines the experimental protocols for its evaluation, and visualizes the key biological pathways and experimental workflows.

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, necessitates the development of novel therapeutic agents with unique mechanisms of action. The fungal cell wall, a structure essential for viability and pathogenesis, is an attractive target for such agents. Chitin, a β-(1,4)-linked polymer of N-acetylglucosamine, is a critical component of the cell wall in most pathogenic fungi.[1] Its synthesis is catalyzed by a family of enzymes known as chitin synthases.

This compound (CSI-7) is a spiro[benzoxazine-piperidin]-one derivative that has emerged from recent drug discovery efforts as a potent inhibitor of chitin synthase.[2] This guide serves as a technical resource for researchers and drug development professionals, providing detailed information on the antifungal profile of CSI-7, the methodologies to assess its activity, and the cellular pathways it perturbs.

Quantitative Data on Antifungal Activity

The efficacy of this compound (compound 9c) has been quantified through in vitro assays to determine its chitin synthase inhibitory potential and its minimum inhibitory concentrations (MICs) against various fungal pathogens.

Chitin Synthase Inhibition

CSI-7 exhibits potent inhibitory activity against fungal chitin synthase. The half-maximal inhibitory concentration (IC50) provides a measure of the drug's potency in inhibiting the target enzyme.

Table 1: Chitin Synthase Inhibitory Activity of CSI-7

CompoundTarget EnzymeIC50 (mM)
This compound (9c)Chitin Synthase0.37[2]
In Vitro Antifungal Susceptibility

The broad-spectrum antifungal activity of CSI-7 has been evaluated against several clinically relevant fungal species. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Table 2: Minimum Inhibitory Concentrations (MICs) of CSI-7 Against Various Fungal Species

Fungal SpeciesMIC (µg/mL)
Candida albicans128[2]
Aspergillus flavus256[2]
Aspergillus fumigatus256[2]
Fusarium oxysporum256[2]

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound.

Chitin Synthase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the activity of chitin synthase.

Principle: The activity of chitin synthase is determined by measuring the incorporation of a radiolabeled or colorimetrically tagged substrate (UDP-N-acetylglucosamine) into chitin. The amount of synthesized chitin is then quantified in the presence and absence of the inhibitor to determine the percentage of inhibition and the IC50 value.

Detailed Protocol:

  • Preparation of Fungal Cell Lysate:

    • Culture the selected fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans) in appropriate liquid medium to mid-log phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Disrupt the cells by mechanical means (e.g., bead beating, sonication) or enzymatic digestion in the presence of protease inhibitors.

    • Centrifuge the lysate at a low speed to remove cell debris, and then at a high speed to pellet the membrane fraction containing chitin synthase.

    • Resuspend the membrane fraction in a storage buffer and determine the protein concentration.

  • Inhibition Assay:

    • Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), an activator (e.g., trypsin), and the substrate (e.g., UDP-[³H]-N-acetylglucosamine).

    • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A solvent control (DMSO alone) should be included.

    • Initiate the reaction by adding the prepared fungal membrane fraction.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stopping reagent (e.g., 10% trichloroacetic acid).

    • Filter the reaction mixture through a glass fiber filter to capture the insoluble chitin polymer.

    • Wash the filter extensively to remove unincorporated substrate.

    • Quantify the amount of chitin synthesized by measuring the radioactivity of the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of CSI-7 relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against yeast isolates.

Principle: A standardized suspension of the fungal isolate is exposed to serial dilutions of the antifungal agent in a liquid medium. The MIC is determined as the lowest concentration of the agent that inhibits the visible growth of the fungus.

Detailed Protocol:

  • Preparation of Antifungal Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Inoculum:

    • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh culture.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the CSI-7 stock solution in RPMI 1640 medium.

    • Add the standardized fungal inoculum to each well.

    • Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading and Interpretation of Results:

    • Visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of CSI-7 at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Signaling Pathways and Experimental Workflows

Fungal Chitin Biosynthesis Pathway

Chitin synthesis is a multi-step enzymatic pathway that is crucial for fungal cell wall formation.

Chitin_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Fructose6P Fructose-6-phosphate Glucosamine6P Glucosamine-6-phosphate Fructose6P->Glucosamine6P GFA1 GlcNAc6P N-acetylglucosamine-6-phosphate Glucosamine6P->GlcNAc6P GNA1 GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P AGM1 UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UAP1 ChitinSynthase Chitin Synthase (CHS) UDPGlcNAc->ChitinSynthase Chitin Chitin Glutamine Glutamine Glutamine->Glucosamine6P Glutamate Glutamate Glutamine->Glutamate AcetylCoA Acetyl-CoA AcetylCoA->GlcNAc6P CoA CoA AcetylCoA->CoA UTP UTP UTP->UDPGlcNAc PPi PPi UTP->PPi ChitinSynthase->Chitin CSI7 This compound CSI7->ChitinSynthase Inhibition

Caption: The fungal chitin biosynthesis pathway and the inhibitory action of CSI-7.

Fungal Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical signaling cascade that regulates the maintenance of the fungal cell wall in response to stress, including the action of cell wall-targeting antifungal agents. Inhibition of chitin synthesis by CSI-7 is expected to trigger this compensatory pathway.

CWI_Pathway cluster_stress Cell Wall Stress cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSI7 This compound CellWallDamage Cell Wall Damage CSI7->CellWallDamage Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) CellWallDamage->Sensors Activates Rho1 Rho1-GTP Sensors->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Activates MAPK_cascade MAPK Cascade (Bck1 -> Mkk1/2 -> Slt2/Mpk1) Pkc1->MAPK_cascade Activates TranscriptionFactors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_cascade->TranscriptionFactors Phosphorylates GeneExpression Upregulation of Cell Wall Synthesis Genes (e.g., CHS, FKS) TranscriptionFactors->GeneExpression Induces Antifungal_Discovery_Workflow A Compound Library Screening B Primary Antifungal Susceptibility Testing (e.g., Broth Microdilution) A->B C Identification of 'Hits' (e.g., CSI-7) B->C D Target-Based Assay (Chitin Synthase Inhibition) C->D G Evaluation against Drug-Resistant Strains C->G E Determination of IC50 D->E F Mechanism of Action Studies (e.g., Sorbitol Protection Assay) D->F H Lead Optimization E->H G->H

References

Methodological & Application

Application Notes and Protocols: Chitin Synthase Inhibitor 7 (CSI-7) in Fungal Cell Wall Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Chitin Synthase Inhibitor 7 (CSI-7), a potent antagonist of chitin synthase. This document details its mechanism of action, summarizes its antifungal activity, and offers detailed protocols for its application in fungal cell wall research.

Chitin, an essential polysaccharide for fungal cell wall integrity, is synthesized by the enzyme chitin synthase. The absence of chitin in vertebrates makes its synthesis an attractive target for the development of selective antifungal therapies. CSI-7 has demonstrated broad-spectrum antifungal activity, including against drug-resistant fungal strains, by specifically inhibiting this crucial enzyme.

Mechanism of Action

Chitin synthase inhibitors, like CSI-7, function by disrupting the production of chitin, a fundamental component of the fungal cell wall.[1] Chitin is a long-chain polymer of N-acetylglucosamine, and its synthesis is catalyzed by chitin synthase.[1] By inhibiting this enzyme, CSI-7 compromises the structural integrity of the fungal cell wall, which can lead to cell death or reduced viability.[1] The precise mechanism can involve direct binding to the enzyme's active site, interference with regulatory mechanisms, or acting as a competitive inhibitor that mimics the substrate.[1]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound against chitin synthase and various fungal species.

ParameterValueFungal Species/TargetReference
IC₅₀ 0.37 mMChitin Synthase (CHS)[2]
Inhibition % ~70% at 300 µg/mLChitin Synthase (CHS)[2]
MIC 128 µg/mLCandida albicans[2]
MIC 256 µg/mLAspergillus flavus[2]
MIC 256 µg/mLAspergillus niger[2]
MIC 256 µg/mLFusarium oxysporum[2]

Signaling Pathway and Experimental Workflow

Fungal Cell Wall Integrity Pathway and CSI-7 Inhibition

Fungal_Cell_Wall_Pathway cluster_cytoplasm Cytoplasm cluster_cell_membrane Cell Membrane cluster_cell_wall Cell Wall UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase (CHS) UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Polymer Chitin_Synthase->Chitin Synthesis CSI7 Chitin Synthase Inhibitor 7 (CSI-7) CSI7->Chitin_Synthase Inhibition Cell_Wall_Integrity Cell Wall Integrity Chitin->Cell_Wall_Integrity Glucan β-Glucan Glucan->Cell_Wall_Integrity Mannoproteins Mannoproteins Mannoproteins->Cell_Wall_Integrity

Caption: Fungal cell wall biosynthesis pathway and the inhibitory action of CSI-7.

Experimental Workflow for Evaluating CSI-7

CSI7_Workflow cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays cluster_data Data Analysis CHS_Inhibition Chitin Synthase Inhibition Assay (Determine IC₅₀) MIC_Determination Antifungal Susceptibility Testing (MIC) CHS_Inhibition->MIC_Determination Cell_Wall_Integrity Cell Wall Integrity Assay (e.g., Calcofluor White Staining) MIC_Determination->Cell_Wall_Integrity Data_Analysis Data Analysis and Interpretation Cell_Wall_Integrity->Data_Analysis

Caption: A typical experimental workflow for evaluating the efficacy of CSI-7.

Detailed Experimental Protocols

Protocol 1: In Vitro Chitin Synthase Inhibition Assay

This protocol is adapted from methods used for assaying chitin synthase activity and its inhibition.[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CSI-7 against fungal chitin synthase.

Materials:

  • Crude chitin synthase extract from a relevant fungal species (e.g., Saccharomyces cerevisiae, Candida albicans).

  • This compound (CSI-7) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate Solution: UDP-N-acetylglucosamine (UDP-GlcNAc).

  • Activator: Trypsin.

  • Stop Solution: A solution to terminate the enzymatic reaction (e.g., containing EDTA).

  • Detection Reagent: A method to quantify chitin formation, such as a wheat germ agglutinin (WGA)-based assay.[4]

  • 96-well microtiter plates.

  • Plate reader.

Procedure:

  • Enzyme Preparation: Prepare a crude extract of chitin synthase from fungal cells. This typically involves cell lysis and centrifugation to isolate membrane fractions containing the enzyme.[3] The enzyme may require activation with trypsin.[3]

  • Inhibitor Preparation: Prepare a serial dilution of CSI-7 in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Assay Buffer.

    • CSI-7 dilution or solvent control.

    • Crude chitin synthase extract.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution (UDP-GlcNAc) to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 1-3 hours).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection: Quantify the amount of chitin produced using a suitable detection method. For a WGA-based assay, this involves washing the plate and then adding a WGA-conjugate that binds to the newly synthesized chitin, followed by detection with a plate reader.[4]

  • Data Analysis: Calculate the percentage of inhibition for each CSI-7 concentration relative to the solvent control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antifungal Susceptibility Testing (MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Objective: To determine the minimum inhibitory concentration (MIC) of CSI-7 against various fungal species.

Materials:

  • This compound (CSI-7) dissolved in a suitable solvent (e.g., DMSO).

  • Fungal strains of interest (e.g., C. albicans, A. flavus).

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS).

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Inoculum Preparation: Grow the fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard.

  • Drug Dilution: Prepare a serial two-fold dilution of CSI-7 in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well containing the drug dilution and to a drug-free growth control well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds), or until sufficient growth is observed in the growth control well.

  • MIC Determination: The MIC is defined as the lowest concentration of CSI-7 that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Protocol 3: Fungal Cell Wall Integrity Assay (Calcofluor White Staining)

This protocol assesses the effect of CSI-7 on fungal cell wall integrity by staining for chitin.

Objective: To visualize the effect of CSI-7 on chitin distribution and cell wall morphology.

Materials:

  • Fungal cells treated with CSI-7 (at sub-MIC concentrations).

  • Untreated control fungal cells.

  • Calcofluor White M2R stain solution.

  • Phosphate-buffered saline (PBS).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a DAPI filter set.

Procedure:

  • Cell Treatment: Grow the fungal cells in a liquid medium in the presence and absence of a sub-inhibitory concentration of CSI-7 for a defined period.

  • Cell Harvesting: Collect the cells by centrifugation and wash them with PBS.

  • Staining: Resuspend the cells in the Calcofluor White staining solution and incubate in the dark for 10-15 minutes.

  • Washing: Wash the cells with PBS to remove excess stain.

  • Microscopy: Resuspend the cells in a small volume of PBS, place a drop on a microscope slide, and cover with a coverslip.

  • Visualization: Observe the cells under a fluorescence microscope. Compare the fluorescence intensity and distribution of chitin in the treated cells versus the control cells. Aberrant staining patterns, such as clumping of chitin or diffuse staining, can indicate a loss of cell wall integrity.

References

Chitin Synthase Inhibitor 7: A Versatile Tool for Unraveling Fungal Pathogenesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin, an essential structural component of the fungal cell wall, is conspicuously absent in mammals, making its biosynthetic pathway an attractive target for the development of novel antifungal therapies. Chitin synthases (CHS), the enzymes responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains, are critical for fungal viability, morphogenesis, and pathogenesis. Inhibition of these enzymes leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. Chitin Synthase Inhibitor 7 (CSI-7), a potent and specific inhibitor of chitin synthase, has emerged as a valuable molecular probe for dissecting the intricate processes of fungal growth, development, and virulence. This document provides detailed application notes and experimental protocols for utilizing CSI-7 and other chitin synthase inhibitors in the study of fungal pathogenesis.

Data Presentation

The following tables summarize the quantitative data for various chitin synthase inhibitors, providing a comparative overview of their efficacy against different fungal pathogens.

Table 1: In Vitro Inhibitory Activity of Chitin Synthase Inhibitors

InhibitorFungal SpeciesAssay TypeIC50 / EC50Reference
This compound (compound 9c)-Chitin Synthase Activity0.37 mM[1]
Nikkomycin ZCandida albicans (CaChs1)Chitin Synthase Activity15 µM[2]
Nikkomycin ZCandida albicans (CaChs2)Chitin Synthase Activity0.8 µM[2]
Nikkomycin ZCandida albicans (CaChs3)Chitin Synthase Activity13 µM[2]
Polyoxin B-Chitin Synthase Activity0.19 mM[3]
Maleimide Compound 20-Chitin Synthase Activity0.12 mM[3]
Polyoxin DRhizoctonia solaniMycelial Growth<1.562 ppm[4]
Polyoxin DBotrytis cinereaMycelial Growth0.59 - 5.8 ppm[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Chitin Synthase Inhibitors against Pathogenic Fungi

InhibitorFungal SpeciesMICReference
This compound (compound 9c)Candida albicans128 µg/mL[1]
This compound (compound 9c)Aspergillus flavus256 µg/mL[1]
This compound (compound 9c)Aspergillus fumigatus256 µg/mL[1]
This compound (compound 9c)Cryptococcus neoformans256 µg/mL[1]
Nikkomycin ZCandida aurisMIC50: 2 mg/L, MIC90: 32 mg/L[5]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways involved in chitin synthesis, a general workflow for screening chitin synthase inhibitors, and the logical relationship of their mechanism of action.

Chitin_Synthesis_Signaling_Pathway cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_transcription Transcription Factors cluster_genes CHS Gene Expression Cell Wall Stress Cell Wall Stress PKC PKC Pathway Cell Wall Stress->PKC Osmotic Stress Osmotic Stress HOG HOG Pathway Osmotic Stress->HOG Calcium Calcium Calcineurin Calcineurin Pathway Calcium->Calcineurin Rlm1 Rlm1 PKC->Rlm1 Sko1 Sko1 HOG->Sko1 Crz1 Crz1 Calcineurin->Crz1 CHS_Genes CHS Genes (e.g., CHS2, CHS8) Rlm1->CHS_Genes Sko1->CHS_Genes Crz1->CHS_Genes Chitin_Synthase Chitin Synthase (Enzyme) CHS_Genes->Chitin_Synthase Chitin_Synthesis Chitin Synthesis Chitin_Synthase->Chitin_Synthesis

Caption: Signaling pathways regulating chitin synthase gene expression in fungi.

Experimental_Workflow cluster_screening Screening Cascade cluster_validation Hit Validation cluster_characterization Lead Characterization Compound Library Compound Library Primary Screen In Vitro Chitin Synthase Assay Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Secondary Screen Antifungal Susceptibility Testing (MIC) Hit Identification->Secondary Screen Active Compounds Cytotoxicity Assay Mammalian Cell Cytotoxicity Secondary Screen->Cytotoxicity Assay Mechanism of Action Kinetic Analysis Cytotoxicity Assay->Mechanism of Action Selective & Potent Hits Virulence Factor Assays Adhesion, Biofilm, Toxin Production Mechanism of Action->Virulence Factor Assays In Vivo Efficacy Animal Model of Fungal Infection Virulence Factor Assays->In Vivo Efficacy

Caption: Experimental workflow for the discovery of chitin synthase inhibitors.

Logical_Relationship CSI Chitin Synthase Inhibitor (e.g., CSI-7) Inhibition Enzyme Inhibition CSI->Inhibition CHS Chitin Synthase (Active Site) CHS->Inhibition Chitin_Deficiency Reduced Chitin Synthesis Inhibition->Chitin_Deficiency Cell_Wall_Defects Weakened Cell Wall Chitin_Deficiency->Cell_Wall_Defects Osmotic_Lysis Osmotic Lysis & Cell Death Cell_Wall_Defects->Osmotic_Lysis Virulence_Reduction Reduced Virulence Cell_Wall_Defects->Virulence_Reduction

References

Application Notes and Protocols: Development of Drug-Resistant Fungal Models Using Chitin Synthase Inhibitor 7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. Understanding the mechanisms of resistance is paramount for the development of novel and effective antifungal therapies. Chitin, an essential component of the fungal cell wall, is a prime target for antifungal drug development as it is absent in humans. Chitin synthase inhibitors, such as Chitin Synthase Inhibitor 7, represent a promising class of antifungals. This document provides detailed application notes and protocols for the development of fungal models with acquired resistance to this compound, a potent inhibitor with broad-spectrum activity against drug-resistant fungi.[1][2] The development of such models is crucial for studying resistance mechanisms, identifying new drug targets, and evaluating the efficacy of novel antifungal agents.

The primary mechanism of resistance to cell wall targeting agents often involves the compensatory upregulation of chitin synthesis. This response is primarily regulated by three key signaling pathways: the High Osmolarity Glycerol (HOG) pathway, the Protein Kinase C (PKC) cell integrity pathway, and the Ca2+/calcineurin signaling pathway.[3][4][5][6] These pathways converge to increase the expression of chitin synthase genes, leading to a reinforced cell wall that can withstand the effects of the inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a hypothetical model of resistance development.

Table 1: Intrinsic Activity of this compound

ParameterValueFungal Strain(s)Reference
IC50 (Chitin Synthase)0.37 mMNot specified[1][2]
Inhibition of CHS Activity~70% at 300 µg/mLNot specified[1][2]
Minimum Inhibitory Concentration (MIC)128 µg/mLCandida albicans[1][2]
256 µg/mLAspergillus flavus[1][2]
256 µg/mLAspergillus fumigatus[1][2]
256 µg/mLCryptococcus neoformans[1][2]

Table 2: Hypothetical Development of Resistance to this compound in Candida albicans

Passage Number (in sub-MIC of Inhibitor 7)MIC of Inhibitor 7 (µg/mL)Fold Increase in MICRelative Chitin Content (%)Relative CHS3 Gene Expression (Fold Change)
0 (Parental Strain)12811001.0
525621502.5
1051242204.8
15102483107.2
2020481645010.5

Signaling Pathway and Experimental Workflow

Fungal Cell Wall Stress Response Pathway

Fungal_Cell_Wall_Stress_Response cluster_stimulus Cell Wall Stress cluster_pathways Signaling Pathways cluster_response Cellular Response Chitin_Synthase_Inhibitor_7 This compound PKC_Pathway PKC Pathway Chitin_Synthase_Inhibitor_7->PKC_Pathway induces HOG_Pathway HOG Pathway Chitin_Synthase_Inhibitor_7->HOG_Pathway induces Calcineurin_Pathway Ca2+/Calcineurin Pathway Chitin_Synthase_Inhibitor_7->Calcineurin_Pathway induces Transcription_Factors Activation of Transcription Factors (e.g., Crz1) PKC_Pathway->Transcription_Factors HOG_Pathway->Transcription_Factors Calcineurin_Pathway->Transcription_Factors CHS_Upregulation Upregulation of CHS Gene Expression (CHS1, CHS3, etc.) Transcription_Factors->CHS_Upregulation Chitin_Synthesis Increased Chitin Synthesis CHS_Upregulation->Chitin_Synthesis Resistance Drug Resistance Chitin_Synthesis->Resistance

Caption: Signaling pathways activated by this compound leading to drug resistance.

Experimental Workflow for Developing Drug-Resistant Fungal Models

Experimental_Workflow Start Start: Drug-Sensitive Fungal Strain MIC_Determination 1. Determine Initial MIC of Inhibitor 7 Start->MIC_Determination Serial_Passage 2. Serially Passage Strain in sub-MIC of Inhibitor 7 MIC_Determination->Serial_Passage MIC_Monitoring 3. Monitor MIC at Regular Intervals Serial_Passage->MIC_Monitoring Resistance_Confirmation 4. Confirm Stable Resistance Phenotype MIC_Monitoring->Resistance_Confirmation Resistance_Confirmation->Serial_Passage Not Stable Characterization 5. Characterize Resistant Strain Resistance_Confirmation->Characterization Resistant Chitin_Quantification 5a. Chitin Content Analysis Characterization->Chitin_Quantification Gene_Expression 5b. CHS Gene Expression (qRT-PCR) Characterization->Gene_Expression Whole_Genome_Sequencing 5c. Whole Genome Sequencing Characterization->Whole_Genome_Sequencing End End: Characterized Drug-Resistant Model Chitin_Quantification->End Gene_Expression->End Whole_Genome_Sequencing->End

Caption: Workflow for generating and characterizing drug-resistant fungal models.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.[4][7]

Materials:

  • Fungal strain of interest (e.g., Candida albicans SC5314)

  • This compound stock solution (in DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile, flat-bottom 96-well plates

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on a Sabouraud Dextrose Agar (SDA) plate at 35°C for 24 hours.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Drug Dilution:

    • Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in a 96-well plate. The final concentrations should typically range from 0.125 to 2048 µg/mL.

    • Include a drug-free well as a positive control for growth and a well with medium only as a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted inhibitor.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[1]

Protocol 2: Development of Drug-Resistant Fungal Strains

This protocol describes a method for generating fungal strains with acquired resistance to this compound through continuous exposure to sub-lethal concentrations.

Materials:

  • Parental drug-sensitive fungal strain

  • SDA plates and broth

  • This compound

  • Sterile culture tubes or flasks

Procedure:

  • Initial Exposure:

    • Determine the initial MIC of this compound for the parental fungal strain as described in Protocol 1.

    • Inoculate the parental strain into SDA broth containing this compound at a concentration of 0.5x the initial MIC.

    • Incubate at 35°C until growth is observed.

  • Serial Passaging:

    • Once growth is established, transfer an aliquot of the culture to fresh SDA broth containing the same concentration of the inhibitor.

    • After 2-3 passages at this concentration, gradually increase the concentration of this compound in subsequent passages (e.g., to 1x, 2x, 4x the initial MIC).

    • Continue this process of serial passaging with increasing concentrations of the inhibitor.

  • Monitoring Resistance:

    • At regular intervals (e.g., every 5 passages), determine the MIC of the passaged strain to this compound (Protocol 1) to monitor the development of resistance.

  • Stabilization of Resistance:

    • Once a desired level of resistance is achieved (e.g., an 8- to 16-fold increase in MIC), culture the resistant strain for several passages on drug-free SDA plates to ensure the stability of the resistant phenotype.

    • Confirm the final MIC of the stable resistant strain.

  • Stocking:

    • Prepare glycerol stocks of the resistant strain and store them at -80°C for future use.

Protocol 3: Quantification of Fungal Chitin Content

This protocol utilizes Calcofluor White (CFW), a fluorescent dye that binds to chitin, to quantify the relative chitin content in fungal cell walls using flow cytometry.[8][9]

Materials:

  • Parental and resistant fungal strains

  • Phosphate-buffered saline (PBS)

  • Calcofluor White (CFW) staining solution (1 mg/mL in water)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Grow the parental and resistant fungal strains in SDA broth to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with PBS.

    • Resuspend the cells in PBS to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Add CFW solution to the cell suspension to a final concentration of 10 µg/mL.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer with an excitation wavelength of ~365 nm and an emission wavelength of ~435 nm.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Calculate the mean fluorescence intensity (MFI) for each sample.

    • The relative chitin content can be expressed as the ratio of the MFI of the resistant strain to the MFI of the parental strain.

Conclusion

The protocols and data presented in this document provide a framework for the development and characterization of fungal models with acquired resistance to this compound. These models are invaluable tools for elucidating the molecular mechanisms of resistance, which can inform the design of more robust antifungal strategies. Further characterization of these resistant strains, including whole-genome sequencing and transcriptomic analysis, will provide deeper insights into the genetic basis of resistance and the complex interplay of the signaling pathways involved.

References

Application Notes and Protocols for High-Throughput Screening of Novel Chitin Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel inhibitors of chitin synthase. Chitin, an essential component of the fungal cell wall and insect exoskeleton, is absent in vertebrates, making its biosynthetic enzymes, particularly chitin synthase (CHS), an attractive target for the development of novel antifungal and insecticidal agents.[1][2] The protocols outlined below are based on established nonradioactive methods, offering a sensitive and efficient alternative to traditional radioactive assays.[3]

Introduction to Chitin Synthase and its Inhibition

Chitin is a long-chain polymer of N-acetylglucosamine, crucial for the structural integrity of fungal cell walls and the exoskeletons of arthropods.[1][4] Chitin synthases are membrane-bound enzymes that catalyze the polymerization of N-acetylglucosamine from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc).[2] Inhibition of this process can lead to a weakened cell wall in fungi, resulting in osmotic lysis and cell death, or to defective molting in insects, ultimately causing mortality.[4] This makes chitin synthase a prime target for the development of selective and effective antifungal drugs and insecticides.[1][5]

High-Throughput Screening Assay Principle

The primary HTS assay described here is a nonradioactive, 96-well microtiter plate-based enzymatic assay.[3][6] The assay relies on the high affinity and specificity of Wheat Germ Agglutinin (WGA) for chitin polymers.[3] In this assay, chitin synthesized by CHS in cell-free extracts is captured on a WGA-coated plate. The bound chitin is then detected using a horseradish peroxidase-conjugated WGA (WGA-HRP), which catalyzes a colorimetric reaction with a suitable substrate like tetramethylbenzidine (TMB).[1][3] The intensity of the resulting color is proportional to the amount of chitin synthesized and can be measured spectrophotometrically. Potential inhibitors are identified by a reduction in the colorimetric signal compared to a control.

Experimental Protocols

Preparation of Fungal Cell Extracts (Crude Chitin Synthase Solution)

This protocol is adapted from methodologies used for Sclerotinia sclerotiorum and Saccharomyces cerevisiae.[1][6][7]

Materials:

  • Fungal strain (e.g., S. sclerotiorum, S. cerevisiae)

  • Potato Dextrose Agar (PDA) or Yeast Peptone Dextrose (YPD) medium

  • Liquid culture medium (PDA or YPD broth)

  • Sterile water

  • 100 mM Tris-HCl buffer (pH 7.5) containing protease inhibitors

  • Acid-washed glass beads

  • Centrifuge and rotor

  • Spectrophotometer

Procedure:

  • Inoculate the fungal strain onto a fresh PDA or YPD agar plate and incubate until sufficient growth is observed.

  • Inoculate a liquid culture medium with the fresh fungal culture and incubate with shaking at the optimal temperature (e.g., 23°C for S. sclerotiorum) for 36-48 hours.[1][6]

  • Harvest the fungal cells by centrifugation at 3,000 x g for 10 minutes.[1][6]

  • Wash the cell pellet once with sterile water.

  • Resuspend the cells in cold 100 mM Tris-HCl buffer (pH 7.5) with protease inhibitors.[7]

  • Disrupt the cells by vortexing with acid-washed glass beads for 10 cycles of 1 minute each, with cooling on ice between cycles.[7]

  • Centrifuge the broken cell suspension at 1,500 x g for 15 minutes at 4°C to remove cell walls and debris.[7]

  • Collect the supernatant, which contains the crude chitin synthase, and store it at -20°C or -80°C for later use.[1][6]

High-Throughput Screening Assay for Chitin Synthase Inhibitors

This protocol is a consolidated method based on several published assays.[1][3][6]

Materials:

  • WGA-coated 96-well microtiter plates

  • Crude chitin synthase solution (prepared as above)

  • Test compounds dissolved in DMSO

  • 50 mM Tris-HCl buffer (pH 7.5)

  • Premixed reaction solution: 3.2 mM CoCl₂, 80 mM GlcNAc, 8 mM UDP-GlcNAc in 50 mM Tris-HCl (pH 7.5)[1][6]

  • Trypsin solution (for specific CHS isozyme assays)

  • WGA-HRP solution (1 mg/mL WGA-HRP and 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5)[1]

  • TMB reaction solution (0.8 mmol/L TMB and 1.8% H₂O₂ in 100 mmol/L sodium acetate buffer, pH 3.7)[1]

  • Ultrapure water

  • Plate shaker

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in 50 mM Tris-HCl buffer from a stock solution in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • To each well of the WGA-coated 96-well plate, add the following in order:

    • 48 µL of trypsin-pretreated (if required for specific isozymes) crude cell extract.[1][6]

    • 2 µL of the test compound dilution or DMSO for the control.[1][6]

    • 50 µL of the premixed reaction solution.[1][6]

  • Incubate the plate on a shaker at 30°C for 3 hours.[1][6]

  • After incubation, wash the plate 6 times with ultrapure water to remove unreacted substrates and unbound components.[1][6]

  • Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.[1]

  • Wash the plate 6 times with ultrapure water.[1]

  • Add 100 µL of fresh TMB reaction solution to each well.

  • Measure the optical density (OD) at 600 nm every 2 minutes for 40 minutes using a microplate reader.[1][6]

  • Calculate the reaction rate based on the change in OD over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

  • Determine the IC₅₀ values (the concentration of an inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

The following table summarizes the inhibitory activity of selected compounds against chitin synthase, as reported in the literature.

CompoundTarget OrganismIC₅₀Reference
Maleimide Compound 20Sclerotinia sclerotiorum0.12 mM[1][5][6]
Polyoxin B (Control)Sclerotinia sclerotiorum0.19 mM[1][5][6]
Ursolic AcidSaccharomyces cerevisiae (CHS II)0.184 µg/mL[1]
Nikkomycin ZSaccharomyces cerevisiae0.2-1000 µM[2]
RO-09-3024Candida albicans (CaCHS1)0.14 nM[2]

Visualizations

Chitin Biosynthesis Pathway

The following diagram illustrates the key enzymatic steps in the synthesis of chitin from fructose-6-phosphate.

Chitin_Biosynthesis_Pathway F6P Fructose-6-Phosphate GFA1 GFA1 F6P->GFA1 GlcN6P Glucosamine-6-Phosphate GNA1 GNA1 GlcN6P->GNA1 GlcNAc6P N-acetylglucosamine-6-Phosphate AGM1 AGM1 GlcNAc6P->AGM1 GlcNAc1P N-acetylglucosamine-1-Phosphate UAP1 UAP1 GlcNAc1P->UAP1 UDPGlcNAc UDP-N-acetylglucosamine CHS Chitin Synthase (CHS) UDPGlcNAc->CHS Chitin Chitin GFA1->GlcN6P GNA1->GlcNAc6P AGM1->GlcNAc1P UAP1->UDPGlcNAc CHS->Chitin HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Compound Library Dilution Dispensing Dispense Reagents to WGA-coated Plate (Enzyme, Compound, Substrate) Compound_Prep->Dispensing Enzyme_Prep Crude Enzyme Extract Preparation Enzyme_Prep->Dispensing Incubation1 Incubate (30°C, 3h) Dispensing->Incubation1 Washing1 Wash Plate Incubation1->Washing1 Detection_Step Add WGA-HRP and Incubate Washing1->Detection_Step Washing2 Wash Plate Detection_Step->Washing2 Substrate_Addition Add TMB Substrate Washing2->Substrate_Addition Measurement Measure OD600 Substrate_Addition->Measurement Analysis Calculate % Inhibition Measurement->Analysis Hit_ID Identify 'Hits' Analysis->Hit_ID Chitin_Regulation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Wsc1 Wsc1/MidA Rho1 Rho1 Wsc1->Rho1 Ca_Channel Ca²⁺ Channel Ca_influx Ca_Channel->Ca_influx PkcA PkcA Rho1->PkcA MAPK_Cascade MAPK Cascade (Bck1, Mkk2, MpkA) PkcA->MAPK_Cascade RlmA RlmA MAPK_Cascade->RlmA Phosphorylates CaM Calmodulin (CaM) Calcineurin Calcineurin CaM->Calcineurin Activates CrzA CrzA Calcineurin->CrzA Dephosphorylates CHS_Genes CHS Gene Expression RlmA->CHS_Genes Activates CrzA->CHS_Genes Activates Stress Cell Wall Stress Stress->Wsc1 Stress->Ca_Channel Ca_influx->CaM Activates

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Chitin Synthase Inhibitor 7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the in vitro antifungal activity of Chitin Synthasone Inhibitor 7 (CSI-7), a potent inhibitor of chitin synthase with broad-spectrum antifungal properties.[1] The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.

Introduction to Chitin Synthase Inhibitor 7

Chitin, a β-(1,4)-linked homopolymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and osmotic stability.[2][3] Crucially, chitin is absent in mammals, making its biosynthetic pathway an attractive target for selective antifungal therapies.[4][5] this compound (CSI-7) is a novel compound that demonstrates potent inhibition of chitin synthase (CHS), a key enzyme in this pathway.[1] Preliminary studies have shown its efficacy against a range of pathogenic fungi, including drug-resistant strains.[1]

Mechanism of Action and Signaling Pathways

CSI-7 functions by directly inhibiting the activity of chitin synthase, thereby blocking the synthesis of chitin.[1] This disruption of cell wall integrity triggers a cascade of cellular stress responses. Fungi possess sophisticated signaling pathways to sense and respond to cell wall damage, primarily the Cell Wall Integrity (CWI) pathway.

Inhibition of chitin synthesis by CSI-7 leads to the activation of the CWI pathway. This pathway is a highly conserved mitogen-activated protein kinase (MAPK) cascade.[6][7] Upon cell wall stress, sensors at the cell surface initiate a signaling cascade that ultimately activates the terminal MAPK (e.g., MpkA in Aspergillus fumigatus or Slt2 in Saccharomyces cerevisiae), leading to the transcriptional regulation of genes involved in cell wall remodeling and repair.

Furthermore, fungi can activate compensatory mechanisms in response to the inhibition of one cell wall component. For instance, inhibition of chitin synthesis can lead to an increase in the production of other cell wall polysaccharides, such as β-1,3-glucans. This compensatory response is often mediated by other signaling pathways, including the High Osmolarity Glycerol (HOG) pathway and the calcineurin pathway, which cross-talk with the CWI pathway to maintain cellular homeostasis.[3][8][9][10] Understanding these signaling networks is crucial for predicting potential resistance mechanisms and for the development of synergistic drug combinations.

Diagrams of Signaling Pathways

Chitin_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Fructose-6-P Fructose-6-P Glucosamine-6-P Glucosamine-6-P Fructose-6-P->Glucosamine-6-P GFA GlcNAc-6-P GlcNAc-6-P Glucosamine-6-P->GlcNAc-6-P GNA1 GlcNAc-1-P GlcNAc-1-P GlcNAc-6-P->GlcNAc-1-P AGM1 UDP-GlcNAc UDP-GlcNAc GlcNAc-1-P->UDP-GlcNAc UAP1 CHS Chitin Synthase (CHS) UDP-GlcNAc->CHS Substrate Chitin Chitin CHS->Chitin Polymerization CSI7 Chitin Synthase Inhibitor 7 (CSI-7) CSI7->CHS CWI_Pathway cluster_stress Cell Wall Stress cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSI7 Chitin Synthase Inhibitor 7 Inhibition Inhibition of Chitin Synthesis CSI7->Inhibition Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) Inhibition->Sensors Activates PKC PKC1 Sensors->PKC MAPKKK BCK1 (MAPKKK) PKC->MAPKKK MAPKK MKK1/2 (MAPKK) MAPKKK->MAPKK MAPK MpkA / Slt2 (MAPK) MAPKK->MAPK TF Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK->TF Response Cell Wall Gene Expression TF->Response Broth_Microdilution_Yeast cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare CSI-7 Stock Solution B Perform Serial Dilutions of CSI-7 A->B E Add CSI-7 Dilutions to 96-well Plate B->E C Prepare Fungal Inoculum (0.5 McFarland) D Dilute Inoculum C->D F Add Fungal Inoculum D->F E->F G Incubate at 35°C for 24-48h F->G H Visually or Spectrophotometrically Read MIC G->H Broth_Microdilution_Mold cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare CSI-7 Stock Solution B Perform Serial Dilutions of CSI-7 A->B E Add CSI-7 Dilutions to 96-well Plate B->E C Prepare Conidial Suspension D Adjust Inoculum Concentration C->D F Add Fungal Inoculum D->F E->F G Incubate at 35°C for 48-96h F->G H Visually Read MIC (100% Inhibition) G->H

References

Application Notes and Protocols: Chitin Synthase Inhibitor 7 for Yeast Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Chitin synthase inhibitor 7 (also known as compound 9c) for studying chitin synthesis in yeast models. This document includes detailed protocols for key experiments, quantitative data from cited research, and visualizations of relevant pathways and workflows.

Introduction

Chitin is an essential structural component of the fungal cell wall, making its synthesis an attractive target for antifungal drug development. This compound is a spiro[benzoxazine-piperidin]-one derivative that has demonstrated potent inhibitory activity against chitin synthase (CHS) and broad-spectrum antifungal effects, including against drug-resistant fungal strains. This inhibitor serves as a valuable tool for investigating the role of chitin synthesis in yeast cell wall integrity and for screening new antifungal compounds.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory and antifungal activities of this compound and related compounds from the study by Xu et al. (2022).

Table 1: Chitin Synthase Inhibitory Activity

CompoundIC50 (mM)Inhibition Percentage (%) at 300 µg/mL
This compound (9c) 0.37 ~70
9a0.14>60
9o0.11>60
9s0.10>60
9t0.16>60
Polyoxin B (Control)Not explicitly stated, but activity of 9a, 9o, 9s, and 9t were equal to itNot applicable

Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

CompoundMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. flavusMIC (µg/mL) vs. A. fumigatusMIC (µg/mL) vs. C. neoformans
This compound (9c) 128 256 256 256
9aNot specifiedNot specifiedNot specifiedNot specified
9d6453.3315.0864
9hNot specifiedNot specifiedNot specifiedNot specified
9sNot specifiedNot specifiedNot specifiedNot specified
9tNot specifiedNot specifiedNot specifiedNot specified
Fluconazole (Control)Not specifiedNot specifiedNot specifiedNot specified
Polyoxin B (Control)Not specifiedNot specifiedNot specifiedNot specified

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the chitin synthesis pathway in yeast, a general workflow for evaluating chitin synthase inhibitors, and the principle of the sorbitol protection assay.

chitin_synthesis_pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Cell Wall Fructose6P Fructose-6-P Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GFA1 GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P GNA1 GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P AGM1 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1 CHS Chitin Synthase (Chs1/2/3p) UDPGlcNAc->CHS Chitin Chitin Polymer CHS->Chitin Inhibitor Chitin synthase inhibitor 7 Inhibitor->CHS

Caption: Chitin synthesis pathway in yeast and the target of inhibitor 7.

experimental_workflow YeastCulture Yeast Culture (e.g., S. cerevisiae) CellLysate Preparation of Cell Lysate/Microsomes YeastCulture->CellLysate AntifungalAssay Antifungal Susceptibility Testing (MIC) YeastCulture->AntifungalAssay SorbitolAssay Sorbitol Protection Assay YeastCulture->SorbitolAssay ChitinSynthaseAssay In vitro Chitin Synthase Assay CellLysate->ChitinSynthaseAssay MeasureActivity Measure Chitin Production (e.g., Colorimetric Assay) ChitinSynthaseAssay->MeasureActivity AddInhibitor Addition of Chitin Synthase Inhibitor 7 AddInhibitor->ChitinSynthaseAssay AddInhibitor->AntifungalAssay AddInhibitor->SorbitolAssay DetermineIC50 Determine IC50 Value MeasureActivity->DetermineIC50 ConfirmTarget Confirm Cell Wall Target SorbitolAssay->ConfirmTarget

Caption: Experimental workflow for evaluating chitin synthase inhibitors.

sorbitol_protection_assay cluster_no_sorbitol Standard Medium cluster_with_sorbitol Medium with Sorbitol Yeast1 Yeast Cell Inhibitor1 Chitin Synthase Inhibitor 7 WeakWall1 Weakened Cell Wall Inhibitor1->WeakWall1 Inhibits Chitin Synthesis Lysis Cell Lysis WeakWall1->Lysis Osmotic Stress Yeast2 Yeast Cell Inhibitor2 Chitin Synthase Inhibitor 7 WeakWall2 Weakened Cell Wall Inhibitor2->WeakWall2 Inhibits Chitin Synthesis Survival Cell Survival WeakWall2->Survival Sorbitol Sorbitol (Osmotic Stabilizer) Sorbitol->Survival Provides Osmotic Support

Caption: Principle of the sorbitol protection assay.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on standard methods in yeast research. The specific details of the protocols used in the cited study by Xu et al. (2022) may vary. These protocols should be optimized for your specific experimental conditions.

In Vitro Chitin Synthase Activity Assay

This protocol describes a non-radioactive, colorimetric assay to measure the activity of chitin synthase in yeast cell extracts and to determine the IC50 of inhibitors. The assay is based on the binding of newly synthesized chitin to wheat germ agglutinin (WGA).

Materials:

  • Yeast strain (e.g., Saccharomyces cerevisiae)

  • YPD medium

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors)

  • Glass beads (0.5 mm)

  • This compound

  • UDP-N-acetylglucosamine (UDP-GlcNAc)

  • WGA-coated 96-well plates

  • Horseradish peroxidase-WGA conjugate (HRP-WGA)

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Preparation of Yeast Cell Lysate:

    • Grow yeast cells in YPD medium to mid-log phase.

    • Harvest cells by centrifugation and wash with cold lysis buffer.

    • Resuspend the cell pellet in lysis buffer and add an equal volume of glass beads.

    • Disrupt the cells by vigorous vortexing or bead beating in the cold.

    • Centrifuge the lysate at a low speed to remove cell debris. The supernatant contains the microsomal fraction with chitin synthase activity.

    • Determine the protein concentration of the lysate (e.g., using a Bradford assay).

  • Chitin Synthase Reaction:

    • To the wells of a WGA-coated 96-well plate, add the following in order:

      • Varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

      • A fixed amount of yeast cell lysate.

      • The reaction is initiated by adding UDP-GlcNAc.

    • Include a positive control (no inhibitor) and a negative control (no lysate or no UDP-GlcNAc).

    • Incubate the plate at 30°C for 1-2 hours.

  • Detection of Chitin:

    • Wash the wells with buffer (e.g., PBS with 0.05% Tween 20) to remove unbound components.

    • Add HRP-WGA conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the wells again to remove unbound conjugate.

    • Add HRP substrate and incubate until a color change is observed.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various yeast strains, following the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Yeast strains to be tested

  • RPMI-1640 medium

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Culture the yeast strains on agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a cell suspension in sterile saline or water and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 cells/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the inhibitor in RPMI-1640 medium directly in the 96-well plate. The final concentration range should bracket the expected MIC.

  • Inoculation and Incubation:

    • Add the prepared yeast inoculum to each well containing the diluted inhibitor.

    • Include a growth control (no inhibitor) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the inhibitor that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

    • The turbidity can be assessed visually or by measuring the absorbance at 600 nm using a plate reader.

Sorbitol Protection Assay

This assay is used to determine if the antifungal activity of an inhibitor is due to its effect on the cell wall. If the inhibitor targets the cell wall, the presence of an osmotic stabilizer like sorbitol will rescue the yeast cells from lysis, leading to a higher observed MIC.

Materials:

  • Yeast strain

  • RPMI-1640 medium

  • RPMI-1640 medium supplemented with 0.8 M Sorbitol

  • This compound

  • 96-well microtiter plates

Procedure:

  • Perform the Broth Microdilution Assay in Parallel:

    • Set up two separate broth microdilution assays as described in Protocol 2.

    • For the first assay, use standard RPMI-1640 medium.

    • For the second assay, use RPMI-1640 medium supplemented with 0.8 M sorbitol.

  • Inoculation and Incubation:

    • Inoculate and incubate both plates under the same conditions (35°C for 24-48 hours).

  • Data Analysis:

    • Determine the MIC of this compound in both the absence and presence of sorbitol.

    • A significant increase (typically four-fold or greater) in the MIC in the presence of sorbitol indicates that the inhibitor's primary target is the cell wall. This is because the sorbitol osmotically stabilizes the cells with weakened walls, allowing them to grow at higher inhibitor concentrations.

Troubleshooting & Optimization

Solubility issues of Chitin synthase inhibitor 7 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chitin synthase inhibitor 7. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in aqueous solutions.

Troubleshooting Guides & FAQs

Q1: I am having difficulty dissolving this compound in aqueous buffers for my experiment. What is the recommended solvent?

A1: this compound has low solubility in aqueous solutions. For in vitro assays, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. Subsequently, this stock solution can be diluted to the final desired concentration in your aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not affect the results.

Q2: What is a typical concentration for a stock solution of this compound in DMSO?

A2: While the maximum solubility in DMSO is not explicitly stated in publicly available resources, a common practice for similar compounds is to prepare a stock solution in the range of 10-50 mM. For guidance, in the primary research describing this compound, it was tested at a concentration of 300 μg/mL in biological assays, which indicates successful solubilization at this level, likely from a more concentrated DMSO stock.[1][2]

Q3: After diluting the DMSO stock solution into my aqueous buffer, I observe precipitation. How can I prevent this?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of the inhibitor in your assay.

  • Increase the Percentage of Co-solvent: If your experimental system allows, slightly increasing the final percentage of DMSO may help maintain solubility. However, always run a vehicle control to ensure the solvent concentration does not impact your results.

  • Use a Surfactant: For certain applications, the addition of a non-ionic surfactant, such as Tween-80 (e.g., at 0.1%), in your final buffer can help to maintain the solubility of the compound.

  • Vortexing and Sonication: After dilution, ensure the solution is thoroughly mixed by vortexing. Gentle sonication in a water bath can also help to redissolve small precipitates.

  • Prepare Fresh Dilutions: Do not store dilute aqueous solutions of the inhibitor for extended periods. It is best to prepare them fresh from the DMSO stock solution immediately before use.

Q4: Are there any alternative solvents to DMSO?

A4: Besides DMSO, other organic solvents like ethanol or acetone can be considered for creating stock solutions. For certain antifungal assays, a formulation of 0.1% Tween-80 in 10% acetone has been used to dissolve similar types of compounds before further dilution into the assay medium. The choice of solvent will depend on the specific requirements and constraints of your experiment.

Q5: How should I store the stock solution of this compound?

A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Quantitative Data Summary

ParameterValueSource
Molecular Formula C₂₄H₂₅N₃O₅MedChemExpress
Molecular Weight 435.47 g/mol MedChemExpress
IC₅₀ against CHS 0.37 mMMedChemExpress
Tested in vitro Concentration 300 µg/mL[1][2]

Experimental Protocols

Protocol for Preparation of this compound Working Solution for In Vitro Assays
  • Prepare a Stock Solution:

    • Weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Prepare the Working Solution:

    • Immediately before use, dilute the DMSO stock solution into the pre-warmed aqueous assay buffer to the final desired concentration.

    • For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.

    • Add the diluted solution to your experimental setup.

  • Important Considerations:

    • Always include a vehicle control in your experiments containing the same final concentration of DMSO as your test samples.

    • Observe the solution for any signs of precipitation after dilution. If precipitation occurs, refer to the troubleshooting guide.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh Solid Inhibitor add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve dilute Dilute Stock in Aqueous Buffer dissolve->dilute Use Freshly Prepared Stock mix Vortex Thoroughly dilute->mix use Use Immediately in Assay mix->use precipitate Precipitation Observed mix->precipitate If problem occurs lower_conc Lower Final Concentration precipitate->lower_conc Option 1 add_surfactant Add Surfactant (e.g., Tween-80) precipitate->add_surfactant Option 2 logical_relationship Solubility Troubleshooting Logic start Start: Dissolve Inhibitor check_solubility Is the inhibitor fully dissolved in the stock solvent (e.g., DMSO)? start->check_solubility stock_ok Stock Solution is Ready check_solubility->stock_ok Yes troubleshoot_stock Troubleshoot Stock: - Gentle Warming - Sonication check_solubility->troubleshoot_stock No dilute_aqueous Dilute stock into aqueous buffer stock_ok->dilute_aqueous troubleshoot_stock->check_solubility check_precipitation Does precipitation occur upon dilution? dilute_aqueous->check_precipitation solution_ready Working Solution is Ready for Assay check_precipitation->solution_ready No troubleshoot_dilution Troubleshoot Dilution: - Lower final concentration - Use co-solvents/surfactants - Prepare fresh check_precipitation->troubleshoot_dilution Yes troubleshoot_dilution->dilute_aqueous

References

Optimizing the effective concentration of Chitin synthase inhibitor 7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Chitin synthase inhibitor 7.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound functions by inhibiting the enzyme chitin synthase (CHS).[1][2][3] This enzyme is responsible for the polymerization of N-acetylglucosamine to form chitin, an essential component of the fungal cell wall.[2][4] By inhibiting chitin synthesis, the inhibitor compromises the structural integrity of the fungal cell wall, leading to cell death or reduced viability.[2]

Q2: What is the reported potency of this compound?

A2: this compound has a reported IC50 value of 0.37 mM for the inhibition of chitin synthase.[1][3][5]

Q3: What is the spectrum of antifungal activity for this compound?

A3: this compound has demonstrated broad-spectrum antifungal activity, including against drug-resistant fungi.[1][3] For specific minimum inhibitory concentration (MIC) values against various fungal species, please refer to the data table below.

Q4: How should I store and handle this compound?

A4: For specific storage and handling instructions, please refer to the Certificate of Analysis provided with the compound. As a general guideline for similar compounds, it is often recommended to store them at room temperature in the continental US, though this may vary elsewhere.[1]

Q5: In what solvents is this compound soluble?

A5: The provided search results do not specify the solubility of this compound. For this information, it is critical to consult the product's Certificate of Analysis. For similar compounds used in antifungal assays, solvents like DMSO are often used to prepare stock solutions.[4][6]

Quantitative Data Summary

ParameterValueFungal SpeciesReference
IC500.37 mMNot Specified[1][3][5]
MIC128 µg/mLCandida albicans[1]
MIC256 µg/mLAspergillus flavus[1]
MIC256 µg/mLAspergillus fumigatus[1]
MIC256 µg/mLCryptococcus neoformans[1]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected antifungal activity.

  • Question: My in vitro antifungal assays are showing variable or weak results with this compound. What could be the cause?

  • Answer:

    • Compound Solubility: Ensure the inhibitor is fully dissolved in your assay medium. Poor solubility can lead to an inaccurate effective concentration. Consider preparing a higher concentration stock solution in a suitable solvent like DMSO and then diluting it in your assay medium.

    • Compound Stability: Verify the stability of the inhibitor under your experimental conditions (e.g., temperature, pH, media components). Some compounds can degrade over time.

    • Fungal Strain Variability: Different fungal strains, or even different passages of the same strain, can exhibit varying susceptibility. Ensure you are using a consistent and well-characterized fungal strain.

    • Assay Conditions: Optimize your assay parameters, including inoculum density, incubation time, and the method used to assess fungal growth (e.g., optical density, metabolic assays).

Issue 2: High background or false positives in the chitin synthase activity assay.

  • Question: I am observing high background signal or potential false positives in my enzymatic assay. How can I troubleshoot this?

  • Answer:

    • Enzyme Preparation Purity: The purity of your chitin synthase enzyme preparation is crucial. Contaminating proteins could interfere with the assay. Consider further purification steps if necessary.

    • Substrate Quality: Ensure the UDP-N-acetylglucosamine substrate is of high quality and has not degraded.

    • Buffer Composition: The components of your reaction buffer, such as metal ions, can influence enzyme activity. Ensure the buffer composition is optimal for chitin synthase.

    • Non-specific Inhibition: At high concentrations, some compounds can cause non-specific inhibition. It is important to determine the IC50 from a dose-response curve and observe a clear concentration-dependent effect.

Issue 3: Observed cytotoxicity in mammalian cell lines.

  • Question: I am seeing toxicity in my mammalian cell line controls when using this compound. Is this expected?

  • Answer:

    • Target Specificity: Chitin synthase is not present in mammalian cells, suggesting that the inhibitor should have low toxicity to these cells.[4][7] Observed cytotoxicity could indicate off-target effects.

    • Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure your final solvent concentration in the cell culture medium is below the toxic threshold for your specific cell line.

    • Compound Purity: Impurities in the inhibitor preparation could be responsible for the observed cytotoxicity.

    • Dose-Response: Perform a dose-response experiment to determine the concentration at which cytotoxicity occurs and compare it to the effective antifungal concentration.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a general guideline and should be optimized for the specific fungal species being tested.

  • Prepare Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Fungal Inoculum: Culture the desired fungal species on an appropriate agar medium. Suspend fungal colonies in sterile saline or growth medium and adjust the cell density to a standardized concentration (e.g., using a spectrophotometer or hemocytometer).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in the appropriate broth medium for your fungus.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include positive controls (fungi in broth without inhibitor) and negative controls (broth only).

  • Incubation: Incubate the plate at the optimal temperature and for the appropriate duration for the fungal species being tested.

  • MIC Determination: The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Chitin Synthase Activity Assay

This is a generalized protocol and may require optimization based on the source of the chitin synthase enzyme.

  • Enzyme Preparation: Prepare a cell-free extract containing chitin synthase from your target fungus. This often involves cell lysis and centrifugation to isolate the membrane fraction where the enzyme is located.

  • Reaction Mixture: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), and the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent) to the reaction mixtures. Include a control with solvent only.

  • Enzyme Addition: Initiate the reaction by adding the chitin synthase enzyme preparation to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Quantification of Chitin Synthesis: Stop the reaction and quantify the amount of chitin produced. This can be done using various methods, such as a colorimetric assay that detects the N-acetylglucosamine incorporated into the polymer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value.

Visualizations

Mechanism of Chitin Synthase Inhibition cluster_fungal_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to Chitin Chitin Polymer Chitin_Synthase->Chitin Synthesizes Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporated into Inhibitor Chitin Synthase Inhibitor 7 Inhibitor->Chitin_Synthase Inhibits

Caption: Mechanism of Chitin Synthase Inhibition.

Experimental Workflow for Inhibitor Characterization Start Start MIC_Assay Determine Minimum Inhibitory Concentration (MIC) Start->MIC_Assay Enzyme_Assay Perform Chitin Synthase Activity Assay MIC_Assay->Enzyme_Assay IC50_Determination Determine IC50 Value Enzyme_Assay->IC50_Determination Cytotoxicity_Assay Assess Cytotoxicity in Mammalian Cells IC50_Determination->Cytotoxicity_Assay Data_Analysis Analyze and Interpret Data Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion on Inhibitor Profile Data_Analysis->Conclusion

Caption: Inhibitor Characterization Workflow.

Troubleshooting Decision Tree Problem Inconsistent/Weak Antifungal Activity Check_Solubility Check Compound Solubility Problem->Check_Solubility Solubility_OK Solubility OK? Check_Solubility->Solubility_OK Check_Stability Verify Compound Stability Stability_OK Stability OK? Check_Stability->Stability_OK Check_Strain Confirm Fungal Strain Integrity Strain_OK Strain Consistent? Check_Strain->Strain_OK Optimize_Assay Optimize Assay Conditions Resolution Re-test with Optimized Parameters Optimize_Assay->Resolution Solubility_OK->Check_Stability Yes Solubility_OK->Optimize_Assay No Stability_OK->Check_Strain Yes Stability_OK->Optimize_Assay No Strain_OK->Optimize_Assay No Strain_OK->Resolution Yes

Caption: Troubleshooting Inconsistent Results.

References

Technical Support Center: Overcoming Resistance to Chitin Synthase Inhibitor 7 (CSI-7) in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Chitin Synthase Inhibitor 7 (CSI-7). This resource is designed for researchers, scientists, and drug development professionals working with CSI-7. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and help you overcome challenges related to fungal resistance.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound (CSI-7) and what is its mechanism of action?

A1: this compound (CSI-7), also identified as compound 9c in a key study, is a potent, broad-spectrum antifungal agent.[1] It belongs to a class of spiro[benzoxazine-piperidin]-one derivatives.[2] CSI-7 functions by inhibiting chitin synthase (CHS), a crucial enzyme responsible for synthesizing chitin, an essential component of the fungal cell wall. By targeting CHS, CSI-7 disrupts cell wall integrity, leading to fungal cell death.[2]

Q2: Against which fungal species has CSI-7 shown activity?

A2: CSI-7 has demonstrated broad-spectrum antifungal activity. Specific minimum inhibitory concentration (MIC) values have been reported for several clinically relevant fungi.

Q3: What are the known resistance mechanisms to chitin synthase inhibitors?

A3: While specific acquired resistance mechanisms to CSI-7 have not yet been detailed in published literature, resistance to chitin synthase inhibitors in fungi can be broadly categorized into two types:

  • Target-site modifications: Mutations in the CHS genes can alter the enzyme's structure, preventing the inhibitor from binding effectively.

  • Compensatory mechanisms: Fungi can upregulate the production of other cell wall components, such as β-glucans, to compensate for the inhibition of chitin synthesis. This is a common stress response that can reduce the efficacy of cell wall-targeting antifungals.[3][4]

Q4: Can CSI-7 be used in combination with other antifungal agents?

A4: Yes, studies have shown that spiro[benzoxazine-piperidin]-one derivatives, including compounds structurally related to CSI-7, can have additive or synergistic effects when used in combination with fluconazole.[2] This suggests that combination therapy could be a promising strategy to enhance efficacy and potentially overcome resistance.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with CSI-7.

Problem Possible Causes Recommended Solutions
High variability in Minimum Inhibitory Concentration (MIC) results. Inconsistent inoculum preparation. Improper incubation conditions (time, temperature). Issues with the quality of the CSI-7 compound or solvent. "Trailing effect" where partial growth is observed over a range of concentrations.[5]Ensure the fungal inoculum is standardized according to established protocols (e.g., CLSI M27/M38).[6][7] Strictly adhere to recommended incubation parameters. Verify the purity and proper dissolution of CSI-7. For trailing growth, the MIC should be read as the lowest concentration that produces a significant reduction in growth (e.g., ≥50% inhibition) compared to the positive control.[8]
No or low activity of CSI-7 against the test strain. The fungal species may have intrinsic resistance to this class of inhibitors. The strain may have acquired resistance through prior exposure or spontaneous mutation. The experimental concentration of CSI-7 is too low.Confirm the identity of the fungal species. Test a known susceptible control strain in parallel. Perform a dose-response experiment with a wider range of CSI-7 concentrations. Consider sequencing the chitin synthase genes of the resistant strain to look for mutations.
Difficulty in interpreting chitin synthase activity assay results. Inactive enzyme preparation. Substrate degradation. Incorrect buffer conditions (pH, cofactors). Issues with the detection method.Prepare fresh enzyme extracts and keep them on ice. Use fresh substrate solutions. Optimize the assay buffer for pH and necessary cofactors (e.g., CoCl₂).[9] Include positive (e.g., polyoxin B) and negative (no enzyme) controls in your assay.[2]
Emergence of resistant colonies during susceptibility testing. Spontaneous mutations conferring resistance. Heteroresistance within the fungal population.Isolate the resistant colonies for further analysis. Determine the MIC of CSI-7 for the resistant isolates. Sequence the chitin synthase genes of the resistant isolates to identify potential mutations. Investigate compensatory mechanisms, such as changes in cell wall composition.

III. Quantitative Data Summary

The following tables summarize the available quantitative data for CSI-7 and related compounds.

Table 1: In Vitro Activity of this compound (CSI-7) and Related Compounds

CompoundTargetIC₅₀ (mM)Reference
CSI-7 (9c) Chitin Synthase0.37[1]
Compound 9aChitin Synthase0.14[2]
Compound 9oChitin Synthase0.11[2]
Compound 9sChitin Synthase0.10[2]
Compound 9tChitin Synthase0.16[2]
Polyoxin B (Control)Chitin Synthase~0.09[10]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound (CSI-7)

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans128[1]
Aspergillus flavus256[1]
Aspergillus fumigatus256[1]
Cryptococcus neoformans256[1]

IV. Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for CSI-7

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.[6][7]

  • Preparation of CSI-7 Stock Solution:

    • Dissolve CSI-7 in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Prepare serial twofold dilutions of the CSI-7 stock solution in the test medium (e.g., RPMI 1640).

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in the test medium to achieve the final desired cell concentration.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 100 µL of each CSI-7 dilution to the appropriate wells.

    • Add 100 µL of the diluted fungal inoculum to each well.

    • Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plate at the optimal temperature and duration for the specific fungal species.

  • Reading the MIC:

    • The MIC is the lowest concentration of CSI-7 that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control. The endpoint can be read visually or with a spectrophotometer.[11]

Protocol 2: In Vitro Chitin Synthase Activity Assay

This protocol is a non-radioactive method for measuring chitin synthase activity.[9][12][13][14]

  • Preparation of Crude Enzyme Extract:

    • Grow the fungal culture to the desired growth phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer.

    • Disrupt the cells (e.g., by bead beating or sonication) in an extraction buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • Assay Procedure:

    • Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).

    • Block the wells with a blocking buffer (e.g., BSA).

    • Prepare a reaction mixture containing the substrate (UDP-N-acetylglucosamine), cofactors, and the crude enzyme extract.

    • Add the reaction mixture to the WGA-coated wells and incubate to allow for chitin synthesis.

    • Wash the wells to remove unbound reagents.

    • Add a WGA-horseradish peroxidase (HRP) conjugate to the wells and incubate.

    • Wash the wells and add a peroxidase substrate.

    • Measure the absorbance at the appropriate wavelength to quantify the amount of synthesized chitin.

  • Inhibition Assay:

    • To determine the inhibitory effect of CSI-7, pre-incubate the enzyme extract with various concentrations of the inhibitor before adding the substrate.

    • Calculate the percent inhibition relative to a control without the inhibitor.

V. Visualizations

Diagram 1: Fungal Chitin Biosynthesis Pathway

Chitin_Biosynthesis Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc CHS Chitin Synthase (CHS) UDPGlcNAc->CHS Chitin Chitin (Cell Wall) CSI7 Chitin Synthase Inhibitor 7 (CSI-7) CSI7->CHS Inhibition CHS->Chitin Chitin_Regulation cluster_stress Cell Wall Stress cluster_pkc PKC Pathway cluster_hog HOG Pathway cluster_calcineurin Calcineurin Pathway CSI-7 CSI-7 PKC1 PKC1 CSI-7->PKC1 Other Antifungals Other Antifungals Hog1 Hog1 Other Antifungals->Hog1 Ca2_ion Ca²⁺ Other Antifungals->Ca2_ion Mkc1 Mkc1 PKC1->Mkc1 CHS_genes CHS Gene Expression Mkc1->CHS_genes Hog1->CHS_genes Calcineurin Calcineurin Ca2_ion->Calcineurin Crz1 Crz1 Calcineurin->Crz1 Crz1->CHS_genes Chitin_synthesis Increased Chitin Synthesis CHS_genes->Chitin_synthesis Resistance_Workflow start Start with Susceptible Fungal Strain induce Induce Resistance (e.g., serial passage with increasing CSI-7) start->induce isolate Isolate Resistant Colonies induce->isolate mic Determine MIC of CSI-7 for Resistant Isolates isolate->mic phenotype Phenotypic Characterization (e.g., growth rate, cell wall composition) mic->phenotype genotype Genotypic Characterization (Sequence CHS genes) mic->genotype end Identify Resistance Mechanisms phenotype->end genotype->end

References

Improving the stability of Chitin synthase inhibitor 7 for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of Chitin Synthase Inhibitor 7 (CSI-7) for long-term experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CSI-7) and what is its mechanism of action?

A1: this compound (CSI-7), also known as compound 9c, is a potent inhibitor of chitin synthase (CHS) with an IC50 value of approximately 0.37 mM.[1][2][3] It belongs to the spiro[benzoxazine-piperidin]-one class of compounds.[4] By inhibiting chitin synthase, CSI-7 disrupts the synthesis of chitin, an essential component of the fungal cell wall, leading to broad-spectrum antifungal activity, including against drug-resistant fungi.[1][2][4]

Q2: What are the known stability issues with chitin synthase inhibitors in general?

A2: While specific stability data for CSI-7 is limited, some classes of chitin synthase inhibitors are known to have poor chemical stability.[5] The benzoxazine structure in CSI-7 may be susceptible to degradation under certain conditions, such as exposure to high temperatures or acidic environments.[6][7]

Q3: What are the recommended long-term storage conditions for CSI-7?

A3: For solid CSI-7, storage at room temperature in the continental US is suggested, though this may vary elsewhere.[2] For stock solutions, it is recommended to store them at -20°C for use within one month or at -80°C for use within six months.[8] It is crucial to refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[2]

Q4: How can I prepare a stock solution of CSI-7?

A4: To prepare a stock solution, dissolve CSI-7 in a suitable organic solvent such as dimethyl sulfoxide (DMSO). To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[8]

Q5: Can I use CSI-7 in combination with other antifungal agents?

A5: Yes, studies on similar spiro[benzoxazine-piperidin]-one derivatives have shown that they can have additive or synergistic effects when used in combination with other antifungal drugs like fluconazole.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of inhibitory activity in long-term fungal culture Degradation of CSI-7 in the culture medium.1. Replenish CSI-7: Add fresh inhibitor to the culture at regular intervals. The frequency will depend on the stability of CSI-7 in your specific medium and experimental conditions. 2. Optimize pH: Ensure the pH of your culture medium is stable and within a range that does not accelerate the degradation of the benzoxazine structure (avoid highly acidic conditions).[7] 3. Protect from light: Store stock solutions and experimental setups protected from light to prevent potential photodegradation.
Precipitation of CSI-7 in aqueous culture medium Low aqueous solubility of CSI-7.1. Use a co-solvent: When diluting the DMSO stock solution into your aqueous medium, ensure the final DMSO concentration is sufficient to maintain solubility but does not affect your experiment. 2. Sonication: Briefly sonicate the final medium containing CSI-7 to aid dissolution. 3. Warm the medium: Gently warm the medium to 37°C to improve solubility before adding it to your culture.[8]
Inconsistent results between experiments Inconsistent potency of CSI-7 stock solution.1. Aliquot stock solutions: Prepare single-use aliquots of your CSI-7 stock solution to avoid repeated freeze-thaw cycles. 2. Verify stock solution stability: Regularly check the potency of your stock solution using a functional assay or an analytical method like HPLC.
Unexpected changes in the morphology of the fungus Off-target effects or degradation products of CSI-7.1. Confirm CSI-7 integrity: Use HPLC to check for the presence of degradation products in your stock solution or culture medium over time. 2. Include proper controls: Always run vehicle controls (medium with the same concentration of DMSO) to differentiate the effects of the solvent from the inhibitor.

Experimental Protocols

Protocol 1: Assessment of CSI-7 Stability by HPLC

This protocol allows for the quantification of CSI-7 over time in a specific experimental buffer or medium.

Materials:

  • This compound (CSI-7)

  • HPLC-grade solvent for stock solution (e.g., DMSO)

  • Experimental buffer or culture medium

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 3-µm, 100 mm x 3.0 mm i.d.)

  • HPLC-grade mobile phase A (e.g., 0.1% formic acid in water)

  • HPLC-grade mobile phase B (e.g., acetonitrile)

Methodology:

  • Prepare a CSI-7 stock solution: Accurately weigh and dissolve CSI-7 in the chosen solvent to a known concentration (e.g., 10 mg/mL).

  • Spike the experimental medium: Add the CSI-7 stock solution to your experimental buffer or culture medium to the final desired concentration.

  • Incubate under experimental conditions: Place the CSI-7-containing medium under the same conditions as your long-term experiment (e.g., temperature, light exposure).

  • Collect samples over time: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect aliquots of the medium.

  • Store samples: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • HPLC analysis:

    • Thaw the samples and centrifuge to remove any precipitate.

    • Inject a known volume of the supernatant into the HPLC system.

    • Use a gradient elution method to separate CSI-7 from potential degradation products (e.g., a 10-minute gradient from 5% to 100% mobile phase B).[9]

    • Detect the absorbance at a wavelength where CSI-7 has maximum absorbance.

  • Data analysis:

    • Integrate the peak area corresponding to CSI-7 at each time point.

    • Plot the percentage of remaining CSI-7 against time to determine its stability profile under your experimental conditions.

Data Presentation:

The results of the stability study can be summarized in a table for easy comparison.

Time (hours)CSI-7 Concentration (µg/mL)% Remaining
0100.0100.0
695.295.2
1288.788.7
2475.175.1
4852.352.3
7230.530.5

Visualizations

Fungal Chitin Biosynthesis Pathway

Chitin_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_extracellular Cell Wall Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P GFAT GlcNAc6P N-acetylglucosamine-6-Phosphate GlcN6P->GlcNAc6P GlcNAc1P N-acetylglucosamine-1-Phosphate GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UAP CHS Chitin Synthase (CHS) UDPGlcNAc->CHS Chitin Chitin Polymer CHS->Chitin CSI7 Chitin Synthase Inhibitor 7 (CSI-7) CSI7->CHS

Caption: Fungal chitin biosynthesis pathway and the inhibitory action of CSI-7.

Experimental Workflow for Long-Term Fungal Culture with CSI-7

Experimental_Workflow cluster_prep Preparation cluster_experiment Long-Term Experiment cluster_monitoring Stability Monitoring & Replenishment cluster_analysis Final Analysis A Prepare fungal culture D Inoculate culture with fungus A->D B Prepare CSI-7 stock solution (DMSO) E Add CSI-7 to culture medium B->E C Determine optimal CSI-7 concentration C->E D->E F Incubate under controlled conditions E->F G Monitor fungal growth and morphology F->G H Collect medium samples at time points F->H K Assess final fungal biomass/viability G->K L Analyze other experimental endpoints G->L I Analyze CSI-7 concentration (HPLC) H->I J Replenish CSI-7 based on stability data I->J J->F Troubleshooting_Logic Start Reduced CSI-7 Efficacy Observed CheckStock Is the stock solution a fresh aliquot? Start->CheckStock CheckStorage Was the stock solution stored correctly (-80°C)? CheckStock->CheckStorage Yes Sol_NewStock Use a fresh aliquot for each experiment. CheckStock->Sol_NewStock No CheckMedium Is the experimental medium pH neutral or slightly basic? CheckStorage->CheckMedium Yes Sol_StoreProperly Store stock solutions at -80°C in single-use aliquots. CheckStorage->Sol_StoreProperly No CheckTemp Is the experiment run at elevated temperatures? CheckMedium->CheckTemp Yes Sol_AdjustpH Buffer the medium to maintain a stable pH. CheckMedium->Sol_AdjustpH No Sol_Replenish Perform a stability study (Protocol 1) and replenish CSI-7 as needed. CheckTemp->Sol_Replenish Yes CheckTemp->Sol_Replenish No (Still consider replenishment)

References

Technical Support Center: Cell Viability Assays for Determining Cytotoxicity of Chitin Synthase Inhibitor 7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing cell viability assays to determine the potential cytotoxicity of Chitin synthase inhibitor 7 on mammalian cells.

Introduction to this compound and Cytotoxicity Testing

Chitin synthase is a crucial enzyme for the synthesis of chitin, a vital component of fungal cell walls and the exoskeletons of arthropods.[1][2][3] Since chitin is absent in mammals, chitin synthase inhibitors are promising antifungal agents with expected low toxicity to mammalian cells.[2][3][4] this compound is a potent inhibitor of this enzyme with broad-spectrum antifungal activity.[5]

While the primary target of this compound is absent in mammalian cells, it is crucial to assess its potential off-target cytotoxic effects as part of preclinical safety evaluation.[6] Cytotoxicity assays are essential tools for this purpose, providing critical information about a compound's potential to damage or kill cells.[7] This guide focuses on three common colorimetric assays for assessing cell viability: MTT, XTT, and LDH assays.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay should I choose to test the cytotoxicity of this compound?

The choice of assay depends on your specific experimental needs and cell type. Here's a brief comparison of three common assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A widely used, reliable, and cost-effective assay that measures the metabolic activity of living cells via mitochondrial enzymes.[8]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step and making it more convenient.

  • LDH (Lactate Dehydrogenase) Assay: Measures the release of LDH from damaged cells, indicating compromised cell membrane integrity.[9] This assay directly measures cytotoxicity rather than cell viability.

For an initial screening of this compound, an MTT or XTT assay is a good starting point to assess its impact on cell metabolic activity. An LDH assay can then be used to confirm if any observed decrease in viability is due to cell membrane damage.

Q2: What is the expected cytotoxic effect of this compound on mammalian cells?

Given that the target enzyme, chitin synthase, is absent in mammalian cells, this compound is expected to have low to no direct cytotoxicity.[2][4] However, off-target effects are always a possibility and must be experimentally verified.

Q3: What controls are necessary for a cytotoxicity assay?

Proper controls are critical for accurate interpretation of results:

  • Untreated Control (Vehicle Control): Cells treated with the same vehicle (e.g., DMSO, PBS) used to dissolve the this compound. This control represents 100% cell viability.

  • Positive Control (Toxic Compound): Cells treated with a known cytotoxic compound (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly and the cells are responsive to toxic stimuli.

  • Blank Control (Medium Only): Wells containing only cell culture medium and the assay reagent. This is used to subtract the background absorbance.

  • Compound Color Control: Wells containing the medium and this compound at the highest concentration used, without cells. This is to check if the compound itself interferes with the absorbance reading.[10]

Experimental Protocols and Data Presentation

Below are detailed methodologies for the MTT, XTT, and LDH assays, along with tables summarizing key quantitative parameters.

MTT Assay Protocol

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product.[8] The amount of formazan is directly proportional to the number of living cells.

Materials:

  • 96-well microplate

  • Mammalian cells of choice

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[10]

  • Microplate reader

Procedure (for adherent cells): [10]

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and appropriate controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, carefully aspirate the medium.

  • Add 50 µL of serum-free medium to each well.[10]

  • Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Carefully aspirate the MTT solution.[10]

  • Add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 650 nm is recommended to subtract background.[11]

MTT Assay Parameters

Parameter Value Reference
Seeding Density 1,000 - 100,000 cells/well
MTT Incubation Time 2 - 4 hours
Solubilization Time At least 2 hours [11]
Absorbance Wavelength 550 - 600 nm [11]

| Reference Wavelength | > 650 nm | |

XTT Assay Protocol

The XTT assay is similar to the MTT assay, but the reduced formazan product is water-soluble, simplifying the procedure.

Materials:

  • 96-well microplate

  • Mammalian cells of choice

  • Complete cell culture medium

  • This compound

  • XTT labeling mixture (prepared according to the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with this compound and controls and incubate for the desired period.

  • Prepare the XTT-Activation Reaction Solution according to the kit's protocol.

  • Add 50 µL of the Activated-XTT Solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Gently shake the plate to evenly distribute the color.

  • Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract non-specific readings.

XTT Assay Parameters

Parameter Value Reference
Seeding Density 1 x 10³ - 1 x 10⁵ cells/mL
XTT Incubation Time 2 - 4 hours
Absorbance Wavelength 450 - 500 nm

| Reference Wavelength | 630 - 690 nm | |

LDH Assay Protocol

The LDH assay quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[9][12]

Materials:

  • 96-well microplate

  • Mammalian cells of choice

  • Complete cell culture medium

  • This compound

  • LDH assay kit (containing substrate mix and assay buffer)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure: [12][13]

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with this compound and controls and incubate for the desired period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Centrifuge the plate at 1000 RPM for 5 minutes.[13]

  • Carefully transfer 100 µL of supernatant from each well to a new 96-well plate.[13]

  • Prepare the LDH reaction mixture according to the kit's instructions and add 100 µL to each well containing the supernatant.[13]

  • Incubate at room temperature in the dark for 20-30 minutes.[13][14]

  • Add 50 µL of stop solution if required by the kit.

  • Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background.[14]

LDH Assay Parameters

Parameter Value Reference
Centrifugation Speed 1000 RPM [13]
Incubation Time 20 - 30 minutes [13][14]
Absorbance Wavelength 490 nm

| Reference Wavelength | 630 - 690 nm | |

Troubleshooting Guides

MTT Assay Troubleshooting
Problem Possible Cause Solution Reference
Low absorbance readings Cell number per well is too low.Increase cell density at plating.
Incubation time with MTT reagent is too short.Increase incubation time until purple color is visible.
High background absorbance Contamination of culture medium.Use fresh, sterile medium and reagents.[10]
Phenol red in the medium.Use a medium without phenol red or perform a background subtraction.[10]
Incomplete solubilization of formazan Insufficient solvent volume or inadequate mixing.Ensure complete dissolution by gentle pipetting or shaking. Consider overnight incubation with SDS-based solutions.[10][15]
Interference from this compound The compound is colored or has reducing/oxidizing properties.Run a control with the compound in medium without cells and subtract its absorbance.[10]
XTT Assay Troubleshooting
Problem Possible Cause Solution Reference
Low absorbance readings Cell numbers per well are too low.Increase the number of cells plated per well.
Assay incubation time is too short.Increase the incubation time with the XTT solution.
High background absorbance Microbial contamination.Ensure sterile technique and use fresh reagents.
Serum interference.If possible, reduce or eliminate serum before adding the XTT solution.
Poor replicates Bubbles present in wells.Be careful during pipetting to avoid bubbles.
Inaccurate pipetting.Check pipette calibration and ensure accurate dispensing.
LDH Assay Troubleshooting
Problem Possible Cause Solution Reference
High spontaneous LDH release Cells are unhealthy or were handled roughly.Ensure gentle handling of cells during seeding and media changes. Check cell viability before starting the experiment.[16]
High cell density leading to cell death.Optimize cell seeding density.[17]
Low maximum LDH release Incomplete cell lysis.Ensure the lysis buffer is added correctly and incubated for the recommended time.[14]
Low cell number.Ensure an adequate number of cells are plated.[14]
High background from medium Certain substances in the medium cause high absorbance.Test medium components and try to reduce their concentration or use a different medium formulation.[16]
Variability between replicates Inaccurate pipetting of supernatant or reagents.Use a multichannel pipette for consistency and ensure accurate volumes.[16]

Visualizations

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay seed Seed Cells incubate24h Incubate 24h seed->incubate24h treat Add Chitin Synthase Inhibitor 7 & Controls incubate24h->treat incubate_treat Incubate (e.g., 24-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance XTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay XTT Assay seed Seed Cells incubate24h Incubate 24h seed->incubate24h treat Add Chitin Synthase Inhibitor 7 & Controls incubate24h->treat incubate_treat Incubate (e.g., 24-72h) treat->incubate_treat add_xtt Add Activated XTT Solution incubate_treat->add_xtt incubate_xtt Incubate 2-4h add_xtt->incubate_xtt read_absorbance Read Absorbance (450-500nm) incubate_xtt->read_absorbance LDH_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay LDH Assay seed Seed Cells incubate24h Incubate 24h seed->incubate24h treat Add Chitin Synthase Inhibitor 7 & Controls incubate24h->treat incubate_treat Incubate (e.g., 24-72h) treat->incubate_treat centrifuge Centrifuge Plate incubate_treat->centrifuge transfer_supernatant Transfer Supernatant to New Plate centrifuge->transfer_supernatant add_reagent Add LDH Reaction Mix transfer_supernatant->add_reagent incubate_ldh Incubate 20-30 min add_reagent->incubate_ldh read_absorbance Read Absorbance (490nm) incubate_ldh->read_absorbance Chitin_Synthase_Inhibitor_MoA cluster_fungus Fungal Cell cluster_mammal Mammalian Cell chitin_synthase Chitin Synthase chitin Chitin chitin_synthase->chitin synthesizes disruption Disruption of Cell Wall chitin_synthase->disruption cell_wall Cell Wall Integrity chitin->cell_wall maintains cell_wall->disruption inhibitor Chitin Synthase Inhibitor 7 inhibitor->chitin_synthase inhibits no_chitin No Chitin Synthase (No Target) inhibitor->no_chitin no effect fungal_death Fungal Cell Death disruption->fungal_death

References

Selecting appropriate fungal strains for Chitin synthase inhibitor 7 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chitin Synthase Inhibitor 7.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of chitin synthase (CHS), a crucial enzyme for fungal cell wall synthesis.[1][2][3] By targeting CHS, the inhibitor disrupts the production of chitin, a polymer of N-acetylglucosamine that provides structural integrity to the fungal cell wall.[1][2][3] This disruption leads to weakened cell walls, compromising the fungus's viability and inhibiting its growth.[1]

2. Which fungal strains are appropriate for studying the efficacy of this compound?

Several fungal strains are commonly used in chitin synthase inhibitor studies due to their clinical relevance and established laboratory protocols. These include:

  • Candida albicans : A common human fungal pathogen and a primary model organism for studying fungal biology and drug susceptibility.

  • Aspergillus fumigatus : A prevalent opportunistic mold that can cause invasive aspergillosis.

  • Aspergillus flavus : A mold known for producing aflatoxins and causing aspergillosis.

  • Cryptococcus neoformans : An encapsulated yeast that can cause life-threatening meningitis in immunocompromised individuals.

  • Saccharomyces cerevisiae : A well-characterized model yeast organism that is useful for genetic and molecular studies of chitin synthesis.

  • Sclerotinia sclerotiorum : A plant pathogenic fungus used in agricultural antifungal research.[4]

3. What is the expected efficacy of this compound against common fungal pathogens?

The efficacy of this compound can be quantified by its half-maximal inhibitory concentration (IC50) against the chitin synthase enzyme and its minimum inhibitory concentration (MIC) against whole fungal cells.

Parameter Value Fungal Strain/Target
IC50 0.37 mMChitin Synthase (CHS)
MIC 128 µg/mLCandida albicans
MIC 256 µg/mLAspergillus flavus
MIC 256 µg/mLAspergillus fumigatus
MIC 256 µg/mLCryptococcus neoformans

4. Which signaling pathways are involved in the regulation of chitin synthesis in fungi?

The regulation of chitin synthesis is complex and involves several key signaling pathways that respond to cell wall stress. The primary pathways include:

  • Protein Kinase C (PKC) Pathway: This pathway is a central regulator of cell wall integrity.

  • High Osmolarity Glycerol (HOG) Pathway: This pathway responds to osmotic stress and also plays a role in cell wall maintenance.

  • Ca2+/Calcineurin Signaling Pathway: This pathway is activated by calcium signals and is crucial for stress responses and virulence.

These pathways ultimately converge on transcription factors that regulate the expression of chitin synthase genes (CHS genes).[5]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress PKC_receptor PKC Pathway Receptors Cell Wall Stress->PKC_receptor HOG_receptor HOG Pathway Receptors Cell Wall Stress->HOG_receptor Ca_channel Calcium Channels Cell Wall Stress->Ca_channel PKC PKC Cascade PKC_receptor->PKC HOG HOG Cascade HOG_receptor->HOG Ca2+ Ca2+ Ca_channel->Ca2+ Transcription_Factors Transcription Factors (e.g., Rlm1, Crz1) PKC->Transcription_Factors HOG->Transcription_Factors Calcineurin Calcineurin Calcineurin->Transcription_Factors Ca2+->Calcineurin CHS_Genes CHS Gene Expression Transcription_Factors->CHS_Genes Chitin Synthesis Chitin Synthesis CHS_Genes->Chitin Synthesis

Figure 1. Fungal cell wall stress response pathways regulating chitin synthesis.

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays

Potential Cause Troubleshooting Step
Inoculum Preparation Inconsistency Ensure a standardized inoculum preparation method. Use a spectrophotometer to adjust the final spore or cell suspension to a specific optical density. For filamentous fungi, spore suspensions are generally more consistent than mycelial fragments.[6]
Incomplete Solubilization of Inhibitor This compound may have limited aqueous solubility. Prepare a stock solution in a suitable solvent like DMSO and ensure it is fully dissolved before diluting into the assay medium. Include a solvent-only control to rule out any inhibitory effects of the solvent.
Inconsistent Incubation Conditions Maintain consistent temperature and humidity during incubation. Variations in these conditions can affect fungal growth rates and, consequently, MIC values.
Subjective Endpoint Reading For broth microdilution assays, use a microplate reader to measure absorbance at a specific wavelength (e.g., 595 nm or 600 nm) for a more objective determination of growth inhibition compared to visual assessment.[6]

Issue 2: No or Low Inhibitory Effect Observed

Potential Cause Troubleshooting Step
Inappropriate Fungal Strain Some fungal species or strains may have intrinsic resistance to certain chitin synthase inhibitors. Verify that the chosen strain is known to be susceptible. Consider using a reference strain with known susceptibility as a positive control.
Degradation of the Inhibitor Ensure proper storage of this compound according to the manufacturer's instructions. Repeated freeze-thaw cycles of stock solutions should be avoided.
Compensatory Mechanisms Fungi can sometimes compensate for the inhibition of one cell wall component by upregulating another. For example, inhibition of glucan synthesis can lead to increased chitin production.[7][8] Consider co-administering a glucan synthase inhibitor like caspofungin to test for synergistic effects.[9][10]
High Cell Density in Inoculum An overly dense inoculum can overwhelm the inhibitor, leading to apparent resistance. Adhere to standardized inoculum concentrations.

Issue 3: Paradoxical Growth at High Inhibitor Concentrations

Potential Cause Troubleshooting Step
Activation of Stress Response Pathways High concentrations of a cell wall inhibitor can strongly activate stress response pathways (PKC, HOG, Calcineurin), leading to a compensatory upregulation of chitin synthesis that overcomes the inhibition.[7][8]
Off-Target Effects At very high concentrations, the inhibitor might have off-target effects that are not related to chitin synthase inhibition.
Experimental Artifact This phenomenon, known as the "paradoxical effect" or "Eagle effect," has been observed with other antifungals.[8] To investigate this, perform a detailed dose-response curve with smaller concentration increments to accurately map the inhibitory profile.

Experimental Protocols

Protocol 1: In Vitro Chitin Synthase Activity Assay

This protocol is adapted from established methods for measuring chitin synthase activity in fungal cell extracts.[4]

1. Preparation of Fungal Cell Extract (Crude Enzyme Solution): a. Inoculate the chosen fungal strain (e.g., Sclerotinia sclerotiorum) into a suitable liquid medium (e.g., Potato Dextrose Broth) and culture until a sufficient cell mass is obtained. b. Harvest the fungal cells by centrifugation. c. Wash the cells twice with ultrapure water. d. Disrupt the cells in liquid nitrogen to create a fine powder. e. Resuspend the cell powder in an extraction buffer. f. Digest the extract with trypsin, followed by the addition of a soybean trypsin inhibitor to stop the reaction.[4] g. Centrifuge the mixture and collect the supernatant, which contains the crude chitin synthase enzyme solution. Store at -20°C.[4]

2. Chitin Synthase Inhibition Assay: a. Use a 96-well microtiter plate coated with wheat germ agglutinin (WGA). b. Prepare serial dilutions of this compound in a 50 mM Tris-HCl buffer. c. In each well, add the trypsin-pretreated cell extract, a premixed solution containing UDP-GlcNAc (the substrate for chitin synthase), and the desired concentration of the inhibitor or a DMSO control.[4] d. Incubate the plate with shaking to allow the enzymatic reaction to proceed. e. After incubation, wash the plate multiple times with ultrapure water to remove unbound reagents. f. Add a solution of horseradish peroxidase-conjugated WGA (WGA-HRP) to each well and incubate. g. Wash the plate again to remove unbound WGA-HRP. h. Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. i. Measure the optical density (OD) at 600 nm using a microplate reader. The OD is proportional to the amount of chitin synthesized.[4] j. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

G cluster_prep Enzyme Preparation cluster_assay Inhibition Assay A Culture Fungal Strain B Harvest & Wash Cells A->B C Disrupt Cells B->C D Extract & Treat with Trypsin C->D E Collect Supernatant (Enzyme) D->E G Add Enzyme, Substrate & Inhibitor to WGA-coated Plate E->G F Prepare Inhibitor Dilutions F->G H Incubate G->H I Wash H->I J Add WGA-HRP I->J K Incubate & Wash J->K L Add TMB Substrate K->L M Read OD at 600 nm L->M G cluster_prep Inoculum Preparation cluster_assay Susceptibility Assay A Culture Fungus on Agar B Harvest Spores A->B C Adjust Spore Concentration B->C D Add Spore Suspension to 96-well Plate C->D E Add Inhibitor Dilutions D->E F Incubate for 48h E->F G Measure OD at 595 nm F->G H Determine MIC G->H

References

Technical Support Center: Interpreting MIC Values for Chitin Synthase Inhibitor 7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on interpreting Minimum Inhibitory Concentration (MIC) values for Chitin Synthinase Inhibitor 7 (CSI-7) against various fungal species. It includes troubleshooting guides and frequently asked questions (FAQs) to assist users in their experimental work.

Data Presentation: MIC Values of Chitin Synthase Inhibitor 7

This compound (also referred to as compound 9c in primary literature) has demonstrated broad-spectrum antifungal activity. The table below summarizes the reported MIC values against several key fungal pathogens.

Fungal SpeciesStrainMIC (µg/mL)Reference
Candida albicansSC5314128[1]
Aspergillus flavus3.2493256[1]
Aspergillus fumigatusAF293256[1]
Cryptococcus neoformansH99256[1]

Note: The inhibitory activity of CSI-7 is considered moderate. For context, the IC50 value for this compound against chitin synthase is 0.37 mM.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the accurate interpretation and reproduction of MIC data.

Protocol for Antifungal Susceptibility Testing of this compound

This protocol is based on the methodology described by Xu Y, et al. (2022) in the European Journal of Medicinal Chemistry.

1. Fungal Strains and Culture Conditions:

  • The fungal strains listed in the data table were used.

  • Strains were cultured on Sabouraud Dextrose Agar (SDA) at 28 °C for 2-5 days.

2. Inoculum Preparation:

  • Fungal colonies were collected with a sterile loop and suspended in sterile saline.

  • The suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • The suspension was then diluted 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

3. MIC Assay (Broth Microdilution Method):

  • The assay was performed in 96-well microtiter plates.

  • This compound was serially diluted in RPMI-1640 medium.

  • Each well was inoculated with the prepared fungal suspension.

  • The plates were incubated at 35 °C for 24-48 hours.

4. Determination of MIC:

  • The MIC was determined as the lowest concentration of the compound that caused a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control well, as determined by visual inspection.

Troubleshooting Guide

Encountering issues during MIC assays is common. This guide addresses specific problems that may arise when working with this compound.

Issue Potential Cause(s) Recommended Solution(s)
No inhibition of fungal growth observed, even at high concentrations. 1. Compound Insolubility: CSI-7 may have precipitated out of the solution. 2. Inactive Compound: The compound may have degraded. 3. Resistant Fungal Strain: The tested strain may be intrinsically resistant.1. Ensure complete dissolution of CSI-7 in the solvent (e.g., DMSO) before serial dilution in the test medium. Check for any visible precipitate. 2. Verify the storage conditions and age of the compound. If possible, test a fresh batch. 3. Confirm the identity and expected susceptibility of the fungal strain. Include a known susceptible control strain in your assay.
Inconsistent MIC values between replicate experiments. 1. Inoculum Variability: Inconsistent starting concentrations of the fungal suspension. 2. Pipetting Errors: Inaccurate serial dilutions or inoculation volumes. 3. Edge Effects: Evaporation from the outer wells of the microtiter plate.1. Carefully standardize the inoculum preparation using a spectrophotometer to match the 0.5 McFarland standard. 2. Use calibrated pipettes and ensure proper mixing at each dilution step. 3. To minimize evaporation, fill the outer wells of the plate with sterile water or saline and do not use them for experimental samples.
Trailing Growth (Reduced but persistent growth over a range of concentrations). This phenomenon can occur with some antifungal agents and makes the MIC endpoint difficult to determine.Read the MIC at the concentration that shows approximately 50% growth inhibition compared to the control. It is also recommended to note the presence of trailing in your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound targets and inhibits the activity of chitin synthase, an essential enzyme responsible for the synthesis of chitin.[1] Chitin is a vital component of the fungal cell wall, providing structural integrity. By inhibiting chitin synthesis, the inhibitor disrupts cell wall formation, leading to fungal cell death.

Q2: How should I interpret an MIC value of 256 µg/mL for this compound against Aspergillus fumigatus?

A2: An MIC of 256 µg/mL indicates that this concentration of this compound was required to inhibit the visible growth of Aspergillus fumigatus under the specified in vitro conditions.[1] This value represents a measure of the compound's potency against this specific fungal strain. For clinical relevance, this in vitro data would need to be correlated with pharmacokinetic and pharmacodynamic studies to establish breakpoints for "susceptible," "intermediate," and "resistant" categories.

Q3: Can this compound be used against drug-resistant fungi?

A3: The primary research suggests that spiro[benzoxazine-piperidin]-one derivatives, the class of compounds to which CSI-7 belongs, have shown activity against fluconazole-resistant C. albicans and C. neoformans variants. This suggests a potential application for these inhibitors in combating drug-resistant fungal infections.

Q4: Are there known resistance mechanisms to this compound?

A4: Specific resistance mechanisms to this compound have not been extensively documented. However, general resistance mechanisms to chitin synthase inhibitors could include:

  • Mutations in the chitin synthase enzyme that reduce the binding affinity of the inhibitor.

  • Increased expression of the target enzyme, requiring higher concentrations of the inhibitor for the same effect.

  • Efflux pumps that actively transport the inhibitor out of the fungal cell.

Q5: What is the purpose of a sorbitol protection assay in the context of this inhibitor?

A5: A sorbitol protection assay is used to confirm that a compound's antifungal activity is due to cell wall disruption. Sorbitol is an osmotic stabilizer. If the antifungal effect of a compound is reduced or eliminated in the presence of sorbitol, it strongly suggests that the compound targets the cell wall. The primary research on this class of compounds utilized sorbitol protection assays to confirm that the target was indeed chitin synthase.

Visualizing Key Processes

To further aid in the understanding of the experimental workflow and the inhibitor's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Inoculum Prep Inoculum Prep Fungal Culture->Inoculum Prep Inoculation Inoculation Inoculum Prep->Inoculation Serial Dilution Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Reading Visual Reading Incubation->Visual Reading MIC Determination MIC Determination Visual Reading->MIC Determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

signaling_pathway UDP-N-acetylglucosamine UDP-N-acetylglucosamine Chitin Synthase Chitin Synthase UDP-N-acetylglucosamine->Chitin Synthase Substrate Chitin Chitin Chitin Synthase->Chitin Synthesis Fungal Cell Wall Fungal Cell Wall Chitin->Fungal Cell Wall Incorporation CSI-7 CSI-7 CSI-7->Chitin Synthase Inhibition

Caption: The inhibitory action of this compound on the fungal cell wall synthesis pathway.

References

Validation & Comparative

Validating Target Engagement of Chitin Synthase Inhibitor 7 in Fungi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Chitin Synthinase Inhibitor 7 (CSI-7) with other well-established chitin synthase inhibitors, Nikkomycin Z and Polyoxin B. The focus is on the validation of target engagement in fungi, supported by experimental data and detailed protocols to aid in the research and development of novel antifungal agents.

Introduction to Chitin Synthase Inhibition

Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and maintaining cellular integrity. Crucially, chitin is absent in mammals, making its biosynthetic pathway an attractive target for the development of selective antifungal therapies.[1] Chitin synthases (CHS) are the key enzymes responsible for the polymerization of UDP-N-acetylglucosamine into chitin chains.[2] Inhibition of these enzymes disrupts cell wall formation, leading to osmotic instability and fungal cell death.[3]

Chitin Synthase Inhibitor 7 (CSI-7) is a recently identified small molecule inhibitor of chitin synthase.[4] This guide aims to provide a comprehensive overview of the methods used to validate its target engagement and compare its performance against established chitin synthase inhibitors.

Comparative Performance of Chitin Synthase Inhibitors

The following tables summarize the available quantitative data for this compound, Nikkomycin Z, and Polyoxin B. It is important to note that the experimental conditions under which these data were generated may vary, and direct comparisons should be made with caution.

Table 1: In Vitro Chitin Synthase Inhibition

InhibitorFungal SpeciesEnzyme IsoformIC50Reference
This compound Sclerotinia sclerotiorumNot Specified0.37 mM[4]
Compound 20 (Maleimide derivative) Sclerotinia sclerotiorumNot Specified0.12 mM[2]
Polyoxin B Sclerotinia sclerotiorumNot Specified0.19 mM[2]
Nikkomycin Z Candida albicansCaChs115 µM[5]
Candida albicansCaChs20.8 µM[5]
Candida albicansCaChs313 µM[5]

Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

InhibitorCandida albicansAspergillus flavusAspergillus fumigatusCryptococcus neoformansReference
This compound 128 µg/mL256 µg/mL256 µg/mL256 µg/mL[4]
Nikkomycin Z ≤0.5 to 32 µg/mL-->64 µg/mL (most isolates)[3]
Polyoxin B ----No direct comparable data found

Experimental Protocols for Target Engagement Validation

Validating that a compound directly interacts with its intended target within a cellular context is a critical step in drug development. The following are detailed methodologies for key experiments to validate the target engagement of chitin synthase inhibitors in fungi.

In Vitro Chitin Synthase Activity Assay (Non-Radioactive)

This assay measures the enzymatic activity of chitin synthase in fungal cell extracts and the inhibitory effect of compounds.

Materials:

  • Fungal mycelia (e.g., Sclerotinia sclerotiorum)

  • PDA liquid medium

  • Liquid nitrogen

  • Trypsin

  • Soybean trypsin inhibitor

  • 96-well microtiter plate coated with Wheat Germ Agglutinin (WGA)

  • Reaction mixture: 3.2 mM CoCl₂, 80 mM N-acetylglucosamine (GlcNAc), 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5)

  • WGA-Horseradish Peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Enzyme Preparation:

    • Culture fungal mycelia in PDA liquid medium.

    • Harvest mycelia by centrifugation and wash with ultrapure water.

    • Disrupt the cells in liquid nitrogen.

    • Resuspend the disrupted cells in buffer and treat with trypsin to activate chitin synthase zymogens.

    • Stop the trypsin reaction with soybean trypsin inhibitor.

    • Centrifuge to remove cell debris and collect the supernatant containing the crude chitin synthase extract.[2]

  • Inhibition Assay:

    • To the WGA-coated 96-well plate, add the crude enzyme extract.

    • Add the test compound (e.g., CSI-7) at various concentrations.

    • Initiate the reaction by adding the reaction mixture.

    • Incubate the plate at 30°C for 3 hours with shaking.[2]

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add WGA-HRP conjugate and incubate.

    • Wash the plate again.

    • Add HRP substrate and measure the absorbance at the appropriate wavelength.

    • The amount of synthesized chitin is proportional to the absorbance, and the inhibitory activity of the compound can be calculated.

Cellular Thermal Shift Assay (CETSA) for Fungi

CETSA is a powerful technique to confirm target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[6][7] This is a generalized protocol adaptable for fungal cells.

Materials:

  • Fungal spheroplasts or protoplasts

  • Test compound (CSI-7) and vehicle control (e.g., DMSO)

  • Heating block or PCR machine

  • Lysis buffer with protease inhibitors

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the fungal chitin synthase of interest

Procedure:

  • Cell Treatment:

    • Prepare fungal spheroplasts/protoplasts.

    • Treat the cells with the test compound or vehicle control and incubate.

  • Thermal Challenge:

    • Aliquot the treated cells into PCR tubes.

    • Heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

  • Detection and Analysis:

    • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using a specific antibody against the target chitin synthase.

    • Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]

Activity-Based Protein Profiling (ABPP)

Materials:

  • Fungal cell lysate

  • Activity-based probe (ABP) with a reporter tag (e.g., biotin or a fluorophore)

  • Test compound (CSI-7)

  • SDS-PAGE and in-gel fluorescence scanning or streptavidin-based enrichment and mass spectrometry

Procedure:

  • Competitive Inhibition:

    • Pre-incubate the fungal cell lysate with the test compound (CSI-7) or vehicle control.

  • Probe Labeling:

    • Add the ABP to the lysate and incubate to allow for covalent modification of active enzymes.

  • Analysis:

    • In-gel fluorescence: Separate the proteins by SDS-PAGE and visualize the labeled enzymes using a fluorescence scanner. A decrease in fluorescence intensity in the inhibitor-treated sample indicates that the compound has bound to the target enzyme and prevented probe labeling.

    • Mass Spectrometry: If a biotinylated probe is used, enrich the labeled proteins using streptavidin beads and identify them by mass spectrometry. A decrease in the spectral counts of the target protein in the inhibitor-treated sample confirms target engagement.

Visualizing Pathways and Workflows

Signaling Pathway

Chitin_Synthesis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P GlcNAc6P N-acetylglucosamine-6-Phosphate GlcN6P->GlcNAc6P GlcNAc1P N-acetylglucosamine-1-Phosphate GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc Chitin Chitin UDPGlcNAc->Chitin Polymerization CS Chitin Synthase CS->Chitin CSI7 This compound CSI7->CS Inhibition

Caption: Fungal Chitin Biosynthesis Pathway and the site of action for CSI-7.

Experimental Workflow

Target_Engagement_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Efficacy EnzymeAssay Chitin Synthase Activity Assay IC50 Determine IC50 EnzymeAssay->IC50 CETSA Cellular Thermal Shift Assay (CETSA) TargetEngagement Confirm Target Engagement CETSA->TargetEngagement ABPP Activity-Based Protein Profiling (ABPP) ABPP->TargetEngagement MIC Determine MIC FungalModel Fungal Infection Model MIC->FungalModel Efficacy Evaluate Antifungal Efficacy FungalModel->Efficacy

Caption: Workflow for validating the target engagement and efficacy of CSI-7.

Comparison Logic

Comparison_Logic cluster_criteria Comparison Criteria CSI7 This compound Potency In Vitro Potency (IC50) CSI7->Potency CellularActivity Cellular Activity (MIC) CSI7->CellularActivity TargetEngagement Direct Target Engagement CSI7->TargetEngagement Selectivity Selectivity CSI7->Selectivity Alternatives Alternative Inhibitors (Nikkomycin Z, Polyoxin B) Alternatives->Potency Alternatives->CellularActivity Alternatives->TargetEngagement Alternatives->Selectivity

Caption: Logical framework for comparing CSI-7 with alternative inhibitors.

Conclusion

Validating the on-target activity of a novel inhibitor is a multifaceted process that requires a combination of in vitro enzymatic assays and cellular target engagement studies. This compound shows promise as a novel antifungal agent. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further investigate its mechanism of action and benchmark its performance against existing chitin synthase inhibitors. Future studies should focus on generating comprehensive, directly comparable datasets and exploring the potential for synergistic interactions with other antifungal agents.

References

Comparative Analysis of Chitin Synthase Inhibitor 7: Cross-Resistance and Synergistic Potential with Other Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Chitin Synthase Inhibitor 7 (CSI-7) and its cross-resistance profile against other major classes of antifungal agents. The information is compiled from available experimental data and an understanding of the mechanisms of action of different antifungal drugs.

Executive Summary

This compound is a novel antifungal agent belonging to the spiro[benzoxazine-piperidin]-one class of compounds. It exhibits potent, broad-spectrum activity by targeting chitin synthase, an essential enzyme for fungal cell wall synthesis that is absent in mammals, making it a highly selective target. Existing data suggests a low probability of cross-resistance between CSI-7 and other antifungal classes, such as azoles and echinocandins. In fact, studies indicate potential for synergistic or additive effects when used in combination, particularly against drug-resistant fungal strains.

Mechanistic Basis for Lack of Cross-Resistance

Cross-resistance typically occurs when different drugs share the same target or when a single resistance mechanism can affect multiple drugs. The unique mechanism of action of CSI-7 compared to other major antifungal classes provides a strong basis for the absence of cross-resistance.

  • Chitin Synthase Inhibitors (e.g., CSI-7): Inhibit the synthesis of chitin, a critical component of the fungal cell wall.

  • Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is involved in the synthesis of ergosterol, a key component of the fungal cell membrane.

  • Echinocandins (e.g., Caspofungin, Micafungin): Inhibit the synthesis of β-1,3-glucan, another essential polysaccharide in the fungal cell wall.

  • Polyenes (e.g., Amphotericin B): Bind to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.

Fungal resistance to echinocandins often involves a compensatory upregulation of chitin synthesis to maintain cell wall integrity. This adaptive response suggests that fungi resistant to echinocandins may be more susceptible to chitin synthase inhibitors. Similarly, some azole-resistant strains have been shown to have altered cell walls with increased chitin content, potentially increasing their vulnerability to drugs like CSI-7.

A study on spiro[benzoxazine-piperidin]-one derivatives, the class of compounds to which CSI-7 belongs, demonstrated their effectiveness against micafungin-resistant and fluconazole-resistant fungi[1]. This provides direct evidence for the lack of cross-resistance.

Quantitative Data on Antifungal Activity

The following tables summarize the available in vitro susceptibility data for this compound and related compounds against various fungal pathogens.

Table 1: In Vitro Activity of this compound (Compound 9c)

Fungal StrainMinimum Inhibitory Concentration (MIC) in μg/mL
Candida albicans128
Aspergillus flavus256
Aspergillus fumigatus256
Cryptococcus neoformans256

Source: MedChemExpress, referencing Xu Y, et al. 2022.[2]

Table 2: In Vitro Activity of Related Spiro[benzoxazine-piperidin]-one Derivatives

CompoundFungal StrainIC50 (μg/mL)
Chitin synthase inhibitor 8 (Compound 9d)Candida albicans64
Aspergillus flavus53.33
Aspergillus fumigatus15.08
Cryptococcus neoformans64
Chitin synthase inhibitor 9 (Compound 9j)Candida albicans64
Aspergillus flavus128
Aspergillus fumigatus128
Cryptococcus neoformans256

Source: MedChemExpress, referencing Xu Y, et al. 2022.[3][4]

Combination Studies and Synergy

Research into the spiro[benzoxazine-piperidin]-one series has shown additive or synergistic effects when combined with fluconazole[1]. Specifically, Chitin Synthase Inhibitor 8 demonstrated a strong synergistic effect against A. fumigatus when combined with fluconazole[4]. This synergy is a strong indicator that the two compounds act on different targets and that the development of resistance to one is unlikely to confer resistance to the other.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to cross-resistance and synergy studies.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts[2][5][6][7][8].

  • Inoculum Preparation: Fungal isolates are grown on Sabouraud Dextrose Agar for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to the final inoculum concentration.

  • Drug Dilution: Antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard method to assess the interaction between two antimicrobial agents.

  • Plate Setup: Two drugs (Drug A and Drug B) are serially diluted in a 96-well plate, with Drug A diluted along the rows and Drug B along the columns. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: All wells are inoculated with a standardized fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizations

Signaling Pathway and Drug Targets

Antifungal_Targets Fungal Cell Component Synthesis and Antifungal Targets cluster_cell_wall Cell Wall Synthesis cluster_cell_membrane Cell Membrane Synthesis & Integrity Glucan_Synthase β-1,3-Glucan Synthase Glucan β-1,3-Glucan Glucan_Synthase->Glucan Chitin_Synthase Chitin Synthase Chitin Chitin Chitin_Synthase->Chitin Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Cell_Membrane Cell Membrane Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->Glucan_Synthase CSI7 Chitin Synthase Inhibitor 7 CSI7->Chitin_Synthase Azoles Azoles (e.g., Fluconazole) Azoles->Ergosterol_Pathway Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Cell_Membrane Ergosterol->Cell_Membrane

Caption: Major antifungal drug classes and their distinct cellular targets.

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_assay Assay cluster_analysis Data Analysis A1 Prepare Drug A Stock Solution A2 Serial Dilution of Drug A (Rows) A1->A2 B1 Prepare Drug B Stock Solution B2 Serial Dilution of Drug B (Columns) B1->B2 C1 Prepare Fungal Inoculum C2 Inoculate Plate C1->C2 A2->C2 B2->C2 D2 Incubate Plate C2->D2 E2 Read MICs D2->E2 F2 Calculate FICI E2->F2 G2 Determine Interaction (Synergy, Additive, Antagonism) F2->G2

References

Head-to-Head Comparison of Spiro[benzoxazine-piperidin]-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of spiro[benzoxazine-piperidin]-one derivatives based on their performance in key biological assays. The information is compiled from recent studies to facilitate the evaluation of these compounds for various therapeutic applications.

This emerging class of heterocyclic compounds has demonstrated a broad spectrum of biological activities, including antifungal, anticancer, and neuroprotective effects. This guide summarizes the quantitative data from comparative studies, details the experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Antifungal Activity: Chitin Synthase Inhibition

A series of spiro[benzoxazine-piperidin]-one derivatives have been identified as potent inhibitors of chitin synthase, a crucial enzyme for fungal cell wall integrity, making them promising candidates for the development of novel antifungal agents.[1] A comparative study evaluated a series of these compounds, with several demonstrating excellent inhibitory activity.[1]

Comparative Inhibitory Activity Against Chitin Synthase
Compound IDIC50 (mM)[1]
9a0.14
9o0.11
9s0.10
9t0.16
Polyoxin B (Control)~0.10-0.16
Experimental Protocol: Chitin Synthase Inhibition Assay

The chitin synthase (CHS) inhibition assay is performed using yeast cell extracts.[2][3] The fungal cells are cultured and harvested, followed by disruption in liquid nitrogen.[2] The cell extracts are then pre-treated with trypsin to activate the CHS enzyme.[2] The assay is conducted in a 96-well microtiter plate coated with wheat germ agglutinin (WGA), which binds to the newly synthesized chitin.[2][4]

The reaction mixture in each well contains the trypsin-pretreated cell extracts, a premixed solution containing CoCl2, N-acetylglucosamine (GlcNAc), and Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), and the test compound dissolved in DMSO.[2] The plate is incubated to allow for the enzymatic reaction.[2] After incubation, the plate is washed to remove unbound reagents, and the amount of synthesized chitin is quantified using a WGA-horseradish peroxidase (HRP) conjugate and a peroxidase substrate.[4][5] The optical density is measured, and the percentage of inhibition is calculated relative to a control without the inhibitor.[5] IC50 values are then determined from dose-response curves.

cluster_fungal_cell Fungal Cell cluster_inhibition Mechanism of Inhibition UDP_GlcNAc UDP-GlcNAc ChitinSynthase Chitin Synthase (CHS) UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin ChitinSynthase->Chitin Synthesis CellWall Cell Wall Integrity Chitin->CellWall Maintains Inhibitor Spiro[benzoxazine-piperidin]-one Derivative Inhibitor->ChitinSynthase Inhibits cluster_gene_expression Gene Expression Regulation cluster_inhibition_pathway Inhibition Pathway Histone Histone AcetylGroup Acetyl Group Histone->AcetylGroup HDAC HDAC AcetylGroup->HDAC Removes CondensedChromatin Condensed Chromatin (Gene Silencing) HDAC->CondensedChromatin Leads to Inhibitor Spiro[benzoxazine-piperidin]-one Derivative Inhibitor->HDAC Inhibits cluster_synapse Synaptic Cleft cluster_inhibition_mechanism Inhibition Mechanism ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibitor Spiro[benzoxazine-piperidin]-one Derivative Inhibitor->AChE Inhibits

References

Genetic Validation of Chitin Synthase as the Target of Inhibitor 7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the genetic validation of chitin synthase (CHS) as the molecular target of the novel inhibitor 7, also identified as compound 9c in foundational research. We will objectively compare its performance with existing alternatives, presenting supporting experimental data, detailed protocols, and visual representations of key concepts to aid in your research and development endeavors.

Introduction to Inhibitor 7

In the quest for novel antifungal agents, chitin synthase has emerged as a promising target due to its essential role in fungal cell wall synthesis and its absence in mammals. Inhibitor 7 (compound 9c), a spiro[benzoxazine-piperidin]-one derivative, has been identified as a potent inhibitor of this enzyme.[1][2] This guide delves into the experimental evidence supporting its mechanism of action and compares its efficacy to other known chitin synthase inhibitors.

Performance and Efficacy: A Data-Driven Comparison

The efficacy of Inhibitor 7 has been quantified through in vitro enzymatic and antifungal assays. Below is a summary of its performance compared to the well-established chitin synthase inhibitor, Polyoxin B, and the common antifungal, Fluconazole.

Table 1: Chitin Synthase Inhibitory Activity
CompoundIC50 (mM) against C. albicans CHS
Inhibitor 7 (Compound 9c) 0.37 [2]
Polyoxin B (Control)0.10 - 0.19[3]

IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
Fungal StrainInhibitor 7 (Compound 9c) Polyoxin BFluconazole
Candida albicans128[2]Not specifiedNot specified
Aspergillus flavus256[2]Not specifiedNot specified
Aspergillus fumigatus256[2]Not specifiedNot specified
Cryptococcus neoformans256[2]Not specifiedNot specified

MIC: The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Genetic and Physiological Validation of the Target

While direct genetic knockout or overexpression studies for Inhibitor 7 have not been published, strong evidence for chitin synthase as its primary target comes from physiological assays designed to probe cell wall integrity.

Sorbitol Protection Assay

This assay is a cornerstone in validating inhibitors of cell wall synthesis. The underlying principle is that fungal cells with a compromised cell wall become osmotically sensitive and will lyse. However, in the presence of an osmotic stabilizer like sorbitol, these cells can survive.

The research on spiro[benzoxazine-piperidin]-one derivatives, including Inhibitor 7, utilized a sorbitol protection assay to confirm that their antifungal activity is due to cell wall disruption.[1] The results demonstrated that the minimum inhibitory concentration (MIC) of these compounds increased significantly in the presence of sorbitol, indicating that the compounds target the cell wall.[1]

Activity Against Micafungin-Resistant Fungi

Further validation comes from the inhibitor's effectiveness against fungal strains resistant to other cell wall-targeting drugs. Micafungin is an echinocandin that inhibits β-(1,3)-D-glucan synthase, another crucial enzyme in fungal cell wall synthesis. The fact that the spiro[benzoxazine-piperidin]-one derivatives maintain their antifungal activity against micafungin-resistant fungi strongly suggests that they act on a different target within the cell wall biosynthesis pathway, namely chitin synthase.[1]

cluster_GeneticValidation Genetic Validation Logic Inhibitor7 Inhibitor 7 CHS Chitin Synthase Inhibitor7->CHS Inhibits FungalGrowth Fungal Growth Inhibitor7->FungalGrowth Inhibits CellWall Fungal Cell Wall Integrity CHS->CellWall Synthesizes Chitin for CellWall->FungalGrowth Essential for Sorbitol Sorbitol (Osmotic Stabilizer) Sorbitol->CellWall Stabilizes (in absence of functional chitin)

Caption: Logical flow of Inhibitor 7's proposed mechanism of action and its validation through sorbitol protection.

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited.

Chitin Synthase Activity Assay

This non-radioactive, high-throughput assay quantifies the amount of chitin synthesized by CHS extracted from fungal cells.

  • Preparation of Crude Enzyme Extract:

    • Culture the fungal strain (e.g., C. albicans) in a suitable liquid medium to the logarithmic growth phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer.

    • Disrupt the cells (e.g., by glass bead homogenization or enzymatic digestion) to release the cellular contents.

    • Centrifuge the lysate to pellet cell debris, and collect the supernatant containing the crude enzyme extract.

  • Enzymatic Reaction:

    • In a 96-well microtiter plate, add the crude enzyme extract to a reaction mixture containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) and the test inhibitor at various concentrations.

    • Incubate the plate to allow for chitin synthesis.

  • Quantification of Synthesized Chitin:

    • The synthesized chitin is captured on a wheat germ agglutinin (WGA)-coated plate.

    • The captured chitin is then detected using a horseradish peroxidase (HRP)-conjugated WGA.

    • The amount of HRP is quantified by adding a suitable substrate and measuring the resulting absorbance.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

cluster_Workflow Chitin Synthase Activity Assay Workflow Start Start PrepEnzyme Prepare Crude Enzyme Extract Start->PrepEnzyme Reaction Enzymatic Reaction (UDP-GlcNAc + Inhibitor) PrepEnzyme->Reaction Capture Capture Chitin on WGA-coated plate Reaction->Capture Detect Detect with WGA-HRP Capture->Detect Quantify Quantify Absorbance Detect->Quantify End Calculate IC50 Quantify->End

Caption: Workflow for the in vitro chitin synthase activity assay.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on a suitable agar medium.

    • Prepare a suspension of the fungal cells in a sterile saline solution.

    • Adjust the turbidity of the suspension to a standardized concentration (e.g., using a spectrophotometer).

  • Preparation of Microtiter Plates:

    • Serially dilute the test compound (Inhibitor 7) in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

    • Include a positive control (no drug) and a negative control (no inoculum).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared fungal suspension.

    • Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth.

  • Determination of MIC:

    • Visually inspect the plates for fungal growth.

    • The MIC is the lowest concentration of the inhibitor that shows no visible growth.

Signaling Pathway Context: The Chitin Biosynthesis Pathway

Chitin synthesis is a fundamental pathway for fungal survival. It begins with the conversion of fructose-6-phosphate from glycolysis into UDP-N-acetylglucosamine (UDP-GlcNAc) in the cytoplasm. Chitin synthase, a transmembrane enzyme, then polymerizes UDP-GlcNAc into chitin chains at the cell membrane. Inhibitor 7 acts at this final, crucial step.

cluster_Pathway Simplified Fungal Chitin Biosynthesis Pathway Glycolysis Glycolysis F6P Fructose-6-P Glycolysis->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc CHS Chitin Synthase UDPGlcNAc->CHS Substrate Chitin Chitin CHS->Chitin Polymerizes Inhibitor7 Inhibitor 7 Inhibitor7->CHS Inhibits

Caption: The fungal chitin biosynthesis pathway and the point of action for Inhibitor 7.

Conclusion

References

Comparative Analysis of Chalcone Synthase Inhibitors: Mechanisms and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcone synthase (CHS) is a pivotal enzyme in the flavonoid biosynthesis pathway, representing a key target for modulating the production of a wide array of plant secondary metabolites with significant biological activities. Understanding the inhibitory mechanisms of various compounds against CHS is crucial for the development of novel therapeutic agents and for metabolic engineering. This guide provides a comparative analysis of different CHS inhibitors, supported by experimental data and detailed methodologies.

Diverse Inhibitory Mechanisms Targeting Chalcone Synthase

Chalcone synthase catalyzes the initial committed step in flavonoid biosynthesis, the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Inhibition of CHS can occur through various mechanisms, including competitive, non-competitive, uncompetitive, and mixed-mode inhibition. These mechanisms differ in how the inhibitor interacts with the enzyme and its substrates.

Naringenin , a flavanone product downstream in the flavonoid pathway, has been identified as an uncompetitive inhibitor of CHS.[1] This mode of inhibition implies that naringenin binds to the enzyme-substrate complex, rather than the free enzyme.

Another example is 3-hydroxyanthranilic acid methyl ester (3-HAA methyl ester) , which has been shown to exhibit mixed-type inhibition against CHS.[2] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum reaction velocity (Vmax).

While flavonoids like quercetin and kaempferol are known to inhibit various enzymes, specific quantitative data on their direct inhibition of CHS is not extensively documented in readily available literature.[3][4][5] For instance, quercetin has been reported as a non-competitive inhibitor of other enzymes, but its precise mechanism against CHS requires further specific investigation.[5] Similarly, resveratrol has been noted as a competitive inhibitor of protein kinase CKII with respect to ATP, but its direct competitive interaction with CHS needs more dedicated study.[6]

Quantitative Comparison of CHS Inhibitors

The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). A lower value for these parameters indicates a more potent inhibitor. The following table summarizes available quantitative data for some CHS inhibitors.

InhibitorEnzyme SourceInhibition MechanismIC50KiReferences
NaringeninParsley CHSUncompetitive50% inhibition at 100 µM-[7]
3-HAA methyl esterSolanum lycopersicum CHSMixed-type-Not specified[2]

Note: The table highlights the current gaps in publicly available, specific quantitative data for a broad range of CHS inhibitors across different mechanisms.

Experimental Protocols for CHS Inhibition Assays

Determining the inhibitory mechanism and potency of a compound against CHS requires a robust and reproducible experimental setup. Below is a detailed protocol for a spectrophotometric CHS inhibition assay.

Protocol: Spectrophotometric Chalcone Synthase Inhibition Assay

This protocol is designed to determine the IC50 and inhibition kinetics of a test compound against CHS.

1. Materials and Reagents:

  • Enzyme: Purified Chalcone Synthase (e.g., from parsley, strawberry, or a recombinant source).

  • Substrates:

    • 4-coumaroyl-CoA (starter substrate)

    • Malonyl-CoA (extender substrate)

  • Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.

  • Inhibitor: Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Detection Reagent: Not required for direct spectrophotometric measurement of chalcone formation.

  • Instrumentation: UV-Vis Spectrophotometer or a microplate reader capable of measuring absorbance at or near 370 nm.

2. Preparation of Solutions:

  • Enzyme Stock Solution: Prepare a stock solution of purified CHS in potassium phosphate buffer. The final concentration in the assay will need to be optimized.

  • Substrate Stock Solutions:

    • Prepare a 1 mM stock solution of 4-coumaroyl-CoA in water or a suitable buffer.

    • Prepare a 10 mM stock solution of malonyl-CoA in water or a suitable buffer.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of the test compound in a solvent like DMSO. Create a dilution series to test a range of inhibitor concentrations.

3. Assay Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture (final volume, e.g., 200 µL) in the following order:

    • Potassium Phosphate Buffer (100 mM, pH 7.0)

    • Test inhibitor at various concentrations (ensure the final solvent concentration, e.g., DMSO, is constant across all reactions and does not exceed 1-2%). For the control (no inhibition), add the same volume of solvent.

    • Purified CHS enzyme.

  • Pre-incubation: Gently mix and pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at the reaction temperature (e.g., 30°C) to allow for inhibitor binding.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrates:

    • 4-coumaroyl-CoA (final concentration, e.g., 10-50 µM)

    • Malonyl-CoA (final concentration, e.g., 50-100 µM)

  • Reaction Monitoring: Immediately after adding the substrates, start monitoring the increase in absorbance at approximately 370 nm, which corresponds to the formation of the chalcone product.[3] Record the absorbance at regular time intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear (initial velocity phase).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance per unit time) for each inhibitor concentration.

    • To determine the IC50 value , plot the percentage of inhibition (relative to the control without inhibitor) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve.[8][9]

    • To determine the inhibition mechanism and Ki , perform the assay with varying concentrations of one substrate while keeping the other substrate and the inhibitor at fixed concentrations. Repeat this for several inhibitor concentrations. Plot the data using Lineweaver-Burk or Dixon plots.

Visualizing Pathways and Mechanisms

To better understand the context of CHS inhibition, the following diagrams illustrate the flavonoid biosynthesis pathway and the different modes of enzyme inhibition.

Flavonoid_Biosynthesis_Pathway Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl_CoA Phenylalanine->Coumaroyl_CoA Phenylpropanoid Pathway Naringenin_Chalcone Naringenin_Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA Malonyl_CoA Malonyl_CoA->Naringenin_Chalcone 3x Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Flavonoids Flavonoids Naringenin->Flavonoids Downstream Enzymes

Flavonoid biosynthesis pathway highlighting CHS.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Mix Mix Enzyme, Buffer, & Inhibitor Enzyme->Mix Substrates 4-Coumaroyl-CoA Malonyl-CoA Add_Substrates Add Substrates (Start Reaction) Substrates->Add_Substrates Inhibitor Inhibitor Inhibitor->Mix Buffer Buffer Buffer->Mix Preincubate Pre-incubate Mix->Preincubate Preincubate->Add_Substrates Monitor Monitor Absorbance at 370 nm Add_Substrates->Monitor Calc_Velocity Calculate Initial Velocity Monitor->Calc_Velocity Plot_IC50 Plot % Inhibition vs. [Inhibitor] for IC50 Calc_Velocity->Plot_IC50 Plot_Kinetics Lineweaver-Burk/Dixon Plots for Ki & Mechanism Calc_Velocity->Plot_Kinetics

Workflow for CHS inhibition assay.

Inhibition_Mechanisms cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E_c E ES_c ES E_c->ES_c S EI_c EI E_c->EI_c I EP_c E + P ES_c->EP_c k_cat E_nc E ES_nc ES E_nc->ES_nc S EI_nc EI E_nc->EI_nc I EP_nc E + P ES_nc->EP_nc k_cat ESI_nc ESI ES_nc->ESI_nc I EI_nc->ESI_nc S E_uc E ES_uc ES E_uc->ES_uc S EP_uc E + P ES_uc->EP_uc k_cat ESI_uc ESI ES_uc->ESI_uc I

Mechanisms of enzyme inhibition.

References

In Vitro and In Vivo Correlation of Chitin Synthase Inhibitor 7 (CSI-7) Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Chitin Synthase Inhibitor 7 (CSI-7), a novel antifungal candidate, with other known chitin synthase inhibitors. Due to the limited availability of public in vivo data for CSI-7, this document focuses on a detailed analysis of its in vitro activity and provides standardized protocols for future in vivo evaluation to establish a robust in vitro-in vivo correlation (IVIVC).

Executive Summary

Chitin synthase is a compelling target for antifungal drug development due to its essential role in fungal cell wall integrity and its absence in mammals. This compound (CSI-7), a spiro[benzoxazine-piperidin]-one derivative, has demonstrated potent in vitro activity against fungal chitin synthase and broad-spectrum antifungal activity. This guide presents the available in vitro data for CSI-7 in a comparative context with other inhibitors and outlines the necessary experimental frameworks for its future in vivo characterization.

Data Presentation: In Vitro Activity Comparison

The following tables summarize the available quantitative data for CSI-7 and other relevant chitin synthase inhibitors.

Table 1: In Vitro Chitin Synthase Inhibition

InhibitorTarget Enzyme SourceIC50 (mM)Reference
This compound (CSI-7) Fungal Chitin Synthase0.37 [1]
Polyoxin BFungal Chitin SynthaseVaries (e.g., ~0.19)
Nikkomycin ZFungal Chitin SynthaseVaries

Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)

InhibitorCandida albicans (µg/mL)Aspergillus flavus (µg/mL)Aspergillus fumigatus (µg/mL)Cryptococcus neoformans (µg/mL)Reference
This compound (CSI-7) 128 256 256 256 [1]
FluconazoleVariesVariesVariesVaries
Polyoxin BVariesVariesVariesVaries

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data.

In Vitro Chitin Synthase Inhibition Assay

This protocol is adapted from established methods for determining the half-maximal inhibitory concentration (IC50) of compounds against fungal chitin synthase.

Objective: To quantify the inhibitory activity of a test compound against chitin synthase.

Materials:

  • Fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

  • Glass beads or sonicator for cell disruption

  • Chitin synthase enzyme preparation (microsomal fraction)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 30 mM N-acetyl-D-glucosamine)

  • Substrate: UDP-[14C]N-acetylglucosamine

  • Test compound (e.g., CSI-7) dissolved in a suitable solvent (e.g., DMSO)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Enzyme Preparation:

    • Grow fungal cells to mid-log phase and harvest by centrifugation.

    • Wash the cell pellet with lysis buffer.

    • Disrupt the cells using glass beads or sonication.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the chitin synthase.

    • Resuspend the pellet in a minimal volume of lysis buffer and determine the protein concentration.

  • Inhibition Assay:

    • In a microcentrifuge tube, combine the assay buffer, a range of concentrations of the test compound, and the enzyme preparation.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 30°C).

    • Initiate the reaction by adding the UDP-[14C]N-acetylglucosamine substrate.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature.

    • Stop the reaction by adding a denaturing agent (e.g., 10% trichloroacetic acid).

    • Filter the reaction mixture through a glass fiber filter to capture the radiolabeled chitin product.

    • Wash the filter extensively to remove unincorporated substrate.

    • Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Antifungal Efficacy Study (Murine Model of Systemic Candidiasis)

This generalized protocol outlines a common model for assessing the in vivo efficacy of an antifungal compound.

Objective: To evaluate the therapeutic efficacy of a test compound in a murine model of systemic fungal infection.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • Candida albicans strain

  • Yeast extract-peptone-dextrose (YPD) broth

  • Saline solution (0.9% NaCl)

  • Test compound (e.g., CSI-7) formulated for in vivo administration (e.g., in a vehicle like carboxymethylcellulose)

  • Control vehicle

  • Positive control antifungal drug (e.g., fluconazole)

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans in YPD broth overnight at 30°C.

    • Wash the cells with sterile saline and adjust the concentration to the desired inoculum size (e.g., 1 x 10^6 CFU/mL).

  • Infection:

    • Infect mice via intravenous (tail vein) injection with the prepared C. albicans inoculum (e.g., 0.1 mL).

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., vehicle control, test compound at different doses, positive control).

    • Begin treatment at a specified time post-infection (e.g., 2 hours).

    • Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a defined frequency and duration (e.g., once or twice daily for 7 days).

  • Monitoring and Endpoint:

    • Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality.

    • At the end of the study (or when humane endpoints are reached), euthanize the mice.

    • Aseptically remove target organs (e.g., kidneys, brain, spleen).

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates on appropriate agar plates (e.g., YPD with antibiotics) to determine the fungal burden (CFU/gram of tissue).

  • Data Analysis:

    • Compare the survival rates between treatment groups using Kaplan-Meier survival analysis.

    • Compare the fungal burden in the organs between groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Mandatory Visualizations

The following diagrams illustrate key concepts related to chitin synthesis and experimental design.

Caption: Simplified pathway of chitin synthesis and the inhibitory action of CSI-7.

In_Vitro_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay Fungal_Culture Fungal Culture Cell_Lysis Cell Lysis Fungal_Culture->Cell_Lysis Microsome_Isolation Microsome Isolation Cell_Lysis->Microsome_Isolation Incubation Incubate Enzyme with CSI-7 Microsome_Isolation->Incubation Reaction Add Radiolabeled Substrate Incubation->Reaction Termination Stop Reaction Reaction->Termination Filtration Filter and Wash Termination->Filtration Measurement Measure Radioactivity Filtration->Measurement Data_Analysis Data_Analysis Measurement->Data_Analysis Calculate IC50

Caption: Experimental workflow for the in vitro chitin synthase inhibition assay.

In_Vivo_Workflow Infection Induce Systemic Fungal Infection in Mice Treatment_Groups Administer CSI-7, Vehicle, or Positive Control Infection->Treatment_Groups Monitoring Monitor Survival and Clinical Signs Treatment_Groups->Monitoring Endpoint Determine Fungal Burden in Target Organs Monitoring->Endpoint

Caption: Logical workflow for an in vivo antifungal efficacy study.

Conclusion and Future Directions

This compound demonstrates promising in vitro characteristics as a potent and broad-spectrum antifungal agent. The provided data establishes a baseline for its activity profile. However, the critical next step in the development of CSI-7 is the comprehensive evaluation of its in vivo efficacy, pharmacokinetics, and safety in relevant animal models of fungal disease. The experimental protocols outlined in this guide provide a framework for these future studies, which are essential for establishing a clear in vitro-in vivo correlation and advancing CSI-7 as a potential clinical candidate. The lack of publicly available in vivo data for CSI-7 or its close analogs highlights a significant gap that needs to be addressed to fully understand its therapeutic potential.

References

Safety Operating Guide

Prudent Disposal Procedures for Chitin Synthase Inhibitor 7

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As a specific Safety Data Sheet (SDS) for Chitin Synthase Inhibitor 7 (CSI-7) is not publicly available, the following disposal procedures are based on general best practices for handling novel, potent enzyme inhibitors and antifungal compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department and, if possible, obtain the specific SDS from the manufacturer before handling or disposing of this compound. All laboratory waste should be treated as hazardous unless explicitly determined otherwise by a qualified professional.

I. Immediate Safety and Handling Precautions

Prior to any handling or disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). Given that this compound is a potent enzyme inhibitor with antifungal properties, caution should be exercised to avoid inhalation, ingestion, or skin contact.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 compliant safety glasses or gogglesProtects eyes from splashes or aerosolized particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the compound.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hoodMinimizes inhalation of any dust or aerosols.

II. Step-by-Step Disposal Protocol for this compound

The following protocol outlines a general procedure for the safe disposal of small quantities of this compound typically used in a research laboratory setting.

  • Decontamination of Labware:

    • All labware (e.g., glassware, spatulas) that has come into contact with CSI-7 should be decontaminated.

    • Rinse contaminated labware with a suitable solvent (e.g., ethanol or isopropanol) to dissolve any remaining compound.

    • Collect the solvent rinse as hazardous waste. Do not dispose of it down the drain.

    • After the initial solvent rinse, wash the labware with soap and water.

  • Management of Solid Waste:

    • Solid CSI-7, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE (e.g., gloves) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and any solvents used.

  • Management of Liquid Waste:

    • Solutions containing CSI-7 and solvent rinsates should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected in separate containers.

    • Do not pour any solutions containing CSI-7 down the drain.

  • Waste Labeling and Storage:

    • All waste containers must be labeled with "Hazardous Waste" and a full description of the contents, including the name "this compound" and any other chemicals present.

    • Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.

    • Ensure containers are kept closed except when adding waste.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

III. Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

G start Start: Handling CSI-7 ppe Wear Appropriate PPE (Safety Glasses, Gloves, Lab Coat) start->ppe spill Spill Occurs? ppe->spill spill_yes Follow Spill Cleanup Protocol spill->spill_yes Yes spill_no Proceed with Experiment spill->spill_no No waste_generation Generate CSI-7 Waste (Solid or Liquid) spill_yes->waste_generation spill_no->waste_generation solid_waste Solid Waste (e.g., contaminated gloves, tips) waste_generation->solid_waste liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_generation->liquid_waste solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup end End of Disposal Process ehs_pickup->end

Caption: General workflow for the safe handling and disposal of this compound.

G node_action node_action is_sds_available Is SDS for CSI-7 Available? follow_sds Follow Specific Disposal Instructions in SDS Section 13 is_sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste is_sds_available->treat_as_hazardous No contact_ehs Contact EHS for Disposal follow_sds->contact_ehs is_solid Is the Waste Solid? treat_as_hazardous->is_solid collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_solid->collect_liquid No collect_solid->contact_ehs collect_liquid->contact_ehs

Caption: Decision-making process for the disposal of this compound.

Personal protective equipment for handling Chitin synthase inhibitor 7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Chitin synthase inhibitor 7. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not currently available, it is prudent to treat this novel compound with care. Based on general guidelines for handling enzyme inhibitors and other non-hazardous laboratory chemicals, the following PPE is recommended to minimize exposure.

Table 1: Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes or aerosols of the inhibitor solution.
Hand Protection Nitrile gloves.Prevents direct skin contact with the compound. It is good practice to change gloves after handling the substance and before touching other surfaces[1].
Body Protection Standard laboratory coat.Protects skin and personal clothing from accidental spills.

Operational Plan for Safe Handling

Adherence to a standardized operational workflow is critical to ensure safety and experimental integrity.

Experimental Workflow:

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Prepare designated work area prep_ppe->prep_area prep_weigh Weigh this compound prep_area->prep_weigh prep_solution Prepare stock solution prep_weigh->prep_solution exp_handle Handle inhibitor solution with care prep_solution->exp_handle exp_add Add inhibitor to experimental setup exp_handle->exp_add exp_incubate Incubate as per protocol exp_add->exp_incubate exp_record Record observations exp_incubate->exp_record cleanup_decon Decontaminate work surfaces exp_record->cleanup_decon cleanup_dispose_liquid Dispose of liquid waste cleanup_decon->cleanup_dispose_liquid cleanup_dispose_solid Dispose of solid waste cleanup_dispose_liquid->cleanup_dispose_solid cleanup_remove_ppe Remove and dispose of PPE cleanup_dispose_solid->cleanup_remove_ppe

Caption: A standard workflow for handling this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Always wear the recommended PPE before handling the compound.

    • Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential aerosols.

    • When weighing the solid compound, do so carefully to avoid creating dust.

  • In Use:

    • When preparing solutions, add the solvent to the solid inhibitor slowly to prevent splashing.

    • Clearly label all containers with the name of the compound, concentration, and date of preparation[2].

    • Avoid direct contact with the skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice if irritation persists[1].

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[3].

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure a safe workplace. As this compound is not classified as a hazardous substance, standard non-hazardous waste disposal protocols should be followed.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Solid Compound Dispose of in a designated solid chemical waste container. Do not dispose of in the regular trash[4].
Liquid Waste (Solutions) Neutralize if necessary and dispose of down the drain with plenty of water, in accordance with local regulations. For larger quantities, collect in a designated non-hazardous liquid waste container[4][5].
Contaminated Materials Items such as gloves, paper towels, and pipette tips that have come into contact with the inhibitor should be placed in a sealed bag and disposed of in the regular laboratory waste[6].
Empty Containers Rinse the container thoroughly with a suitable solvent (e.g., water or ethanol). The rinsate should be disposed of as liquid waste. The clean, dry container can then be discarded with regular laboratory glass or plastic waste[3][6].

Mechanism of Action

Chitin synthase inhibitors target the enzyme responsible for the synthesis of chitin, a critical component of the fungal cell wall. By blocking this enzyme, the inhibitor disrupts the structural integrity of the cell wall, leading to fungal cell death.

cluster_pathway Chitin Synthesis Pathway UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Chitin Chitin (Fungal Cell Wall Component) Chitin_Synthase->Chitin Inhibitor Chitin Synthase Inhibitor 7 Inhibitor->Inhibition Inhibition->Chitin_Synthase Inhibition

Caption: Inhibition of the chitin synthesis pathway.

This diagram illustrates that this compound acts by blocking the active site of the Chitin Synthase enzyme. This prevents the conversion of UDP-N-acetylglucosamine into chitin, a vital polymer for the fungal cell wall[7]. The absence of chitin weakens the cell wall, ultimately compromising the viability of the fungus[7].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.